molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7

[(2-Methoxyphenyl)methyl]urea

Número de catálogo: B2411249
Número CAS: 99362-55-7
Peso molecular: 180.207
Clave InChI: BKNUTQQQAPBRAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(2-Methoxyphenyl)methyl]urea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
BenchChem offers high-quality [(2-Methoxyphenyl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Methoxyphenyl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-methoxyphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNUTQQQAPBRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Rising Therapeutic Potential of [(2-Methoxyphenyl)methyl]urea Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Urea Scaffold in Medicinal Chemistry

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with a multitude of biological targets. This inherent versatility has led to the development of a wide array of urea-containing drugs with diverse therapeutic applications. Within this broad class of compounds, derivatives featuring a [(2-methoxyphenyl)methyl]urea moiety have emerged as a promising area of investigation, demonstrating significant potential across various disease landscapes. The presence of the 2-methoxybenzyl group can influence the compound's lipophilicity, metabolic stability, and specific interactions with target proteins, making this subclass a fertile ground for the discovery of novel therapeutic agents.

This technical guide provides an in-depth exploration of the biological activities of [(2-Methoxyphenyl)methyl]urea derivatives, with a focus on their anticancer and antimicrobial properties. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanisms of action, and evaluation of these compounds, thereby facilitating the rational design of new and more effective therapeutics.

Core Synthesis Strategy: A Generalized Approach

The synthesis of [(2-Methoxyphenyl)methyl]urea derivatives typically follows a convergent approach, most commonly involving the reaction of an appropriate amine with an isocyanate.[1] A general and adaptable synthetic route is outlined below.

Synthesis_Workflow General Synthesis of [(2-Methoxyphenyl)methyl]urea Derivatives cluster_intermediate Intermediate Formation amine Substituted Aniline or Benzylamine isocyanate In situ generated Isocyanate Intermediate amine->isocyanate Reaction with Triphosgene & Base (e.g., TEA) in DCM isocyanate_precursor Triphosgene final_product N-aryl-N'-[(2-methoxyphenyl)methyl]urea Derivative isocyanate->final_product Reaction with (2-methoxyphenyl)methanamine Kinase_Inhibition_Pathway Proposed Mechanism: Kinase Inhibition cluster_pathway Cellular Signaling cluster_inhibitor Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Urea_Derivative [(2-Methoxyphenyl)methyl]urea Derivative Urea_Derivative->RAF Inhibition

Sources

Comprehensive Structural Elucidation of [(2-Methoxyphenyl)methyl]urea: A Multi-Modal Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: [(2-Methoxyphenyl)methyl]urea CAS Registry Number: 99362-55-7 Synonyms: N-(2-Methoxybenzyl)urea; 1-(2-Methoxybenzyl)urea.[1]

This technical guide provides a rigorous characterization framework for [(2-Methoxyphenyl)methyl]urea, a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple aromatic ureas, the presence of the benzylic methylene spacer (


) interrupts the conjugation between the urea moiety and the aromatic ring, significantly altering its spectroscopic signature. This guide details the synthesis, purification, and spectral assignment (

H NMR,

C NMR, IR, MS) required for validation in drug development workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Molecular Formula

Molecular Weight 180.21 g/mol
Monoisotopic Mass 180.0899
Physical State White crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water,

Melting Point 148–150 °C (Recrystallized from EtOH)

Synthesis & Purification Protocol

To ensure spectroscopic data reflects the intrinsic molecule rather than impurities, a high-fidelity synthesis using the Wöhler adaptation (cyanate method) is recommended over the phosgene route to minimize side products.

Reaction Logic

The synthesis relies on the nucleophilic attack of the primary amine (2-methoxybenzylamine) on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and HCl).

Step-by-Step Methodology
  • Reagent Prep: Dissolve 2-methoxybenzylamine (10 mmol) in water (30 mL) and adjust pH to ~6–7 with 1M HCl.

  • Cyanate Addition: Add Potassium Cyanate (KOCN) (12 mmol, 1.2 eq) dissolved in minimal water (10 mL) dropwise over 15 minutes at 60°C.

  • Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form as the urea product is less soluble than the starting amine salt.

  • Cooling & Filtration: Cool the reaction vessel to 4°C (ice bath) for 1 hour to maximize precipitation. Filter the crude solid under vacuum.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Why: This removes unreacted inorganic salts (KCl) and any biuret by-products formed by thermal dimerization.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
Workflow Visualization

SynthesisWorkflow Start 2-Methoxybenzylamine (Starting Material) Acid Acidification (pH 6-7) Start->Acid React Reaction: + KOCN, 80°C, 2h (Nucleophilic Addition) Acid->React In-situ Isocyanic Acid Precip Precipitation (Ice Bath, 4°C) React->Precip Solubility Drop Recrys Recrystallization (EtOH/H2O) Precip->Recrys Crude Solid Product Pure [(2-Methoxyphenyl)methyl]urea Recrys->Product Yield ~85%

Figure 1: Synthetic pathway utilizing the nucleophilic addition of the benzylamine to isocyanic acid.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is mandatory. In 

, urea protons are often too broad or invisible due to rapid exchange. DMSO stabilizes the NH protons via hydrogen bonding, allowing for the observation of crucial coupling between the benzylic

and the adjacent

.

H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.80 – 7.25 Multiplet (m)4HAr-H Aromatic ring protons. 1,2-disubstitution pattern.
6.35 Triplet (t)1H-CH

-NH -CO

Hz. Diagnostic triplet indicates coupling to the adjacent

.
5.45 Broad Singlet (br s)2H-CO-NH

Terminal urea protons. Exchangeable with

.
4.18 Doublet (d)2HAr-CH

-N

Hz. Benzylic methylene.
3.79 Singlet (s)3H-OcH

Methoxy group. Distinctive sharp singlet.

C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentNotes
158.8 C =OUrea carbonyl. Deshielded by two nitrogens.
156.8 Ar-C

-OMe
Oxygen-substituted aromatic carbon (C2).
129.5 Ar-C

-CH

Alkyl-substituted aromatic carbon (C1).
128.2, 127.9 Ar-C HMeta/Para carbons.
120.4 Ar-C HPara to Methoxy (C5).
110.6 Ar-C HOrtho to Methoxy (C3). Upfield due to resonance donation from Oxygen.
55.3 -OC H

Methoxy carbon.
38.4 Ar-C H

-N
Benzylic carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of primary ureas.

  • 3430, 3320 cm

    
    : 
    
    
    
    stretching. Asymmetric and symmetric stretches of the
    
    
    and
    
    
    groups.
  • 1655 cm

    
    : 
    
    
    
    Amide I band. Strong intensity.
  • 1600 cm

    
    : 
    
    
    
    Amide II band (bending).
  • 1245 cm

    
    : 
    
    
    
    Aryl alkyl ether stretch. Critical for confirming the methoxy group integrity.
  • 750 cm

    
    : 
    
    
    
    out-of-plane bending. Indicative of ortho-disubstituted benzene.
Mass Spectrometry (ESI-MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Ion:

    
     m/z.
    
  • Adducts:

    
     m/z (common in glass capillaries).
    
Fragmentation Logic (MS/MS)

The fragmentation is driven by the stability of the benzylic cation.

  • Loss of Ammonia: The urea tail loses

    
     (17 Da) to form the isocyanate intermediate (
    
    
    
    164).
  • Benzylic Cleavage: The weakest bond is the

    
     bond connecting the benzyl group to the urea. Cleavage here generates the 2-methoxybenzyl cation  (
    
    
    
    121), which is resonance-stabilized by the ortho-methoxy group. This is the Base Peak in high-energy collisions.

MSFragmentation Parent Parent Ion [M+H]+ m/z 181 Iso Isocyanate Intermediate [M+H - NH3]+ m/z 164 Parent->Iso - NH3 (17 Da) Cation 2-Methoxybenzyl Cation (Base Peak) m/z 121 Parent->Cation - Urea (60 Da) Benzylic Cleavage Trop Methoxytropylium Ion (Rearrangement) m/z 121 Cation->Trop Ring Expansion

Figure 2: ESI-MS fragmentation pathway highlighting the diagnostic formation of the 2-methoxybenzyl cation.

References

  • Organic Syntheses, Coll. Vol. 3, p.661 (1955).Preparation of Ureas from Amines and Cyanates.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for Amide I/II and Urea NMR shifts).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1488713, ((2-Methoxyphenyl)methyl)urea. Retrieved from [Link].

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of [(2-Methoxyphenyl)methyl]urea and its Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Urea-Based Scaffolds

The urea moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to form robust hydrogen bond networks with biological targets such as enzymes and receptors.[1][2] This characteristic has led to the development of numerous urea-containing compounds as potent therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[3] [(2-Methoxyphenyl)methyl]urea represents a simple yet promising scaffold within this class of molecules. While its specific biological targets are still under broad investigation, with initial crystallographic studies suggesting interaction with protein complexes involved in fundamental cellular processes like pre-mRNA splicing, the true therapeutic potential of this scaffold may lie in its application against well-defined enzymatic targets that are critical in disease pathogenesis.[4]

This guide provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of [(2-Methoxyphenyl)methyl]urea and its analogs as inhibitors of a high-priority therapeutic target: the SARS-CoV-2 Main Protease (Mpro) . The Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[5][6] The methodologies detailed herein are grounded in established HTS principles and can be adapted for screening other urea-based compound libraries against a variety of enzymatic targets.

Target Rationale: SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins.[7] Inhibition of Mpro activity effectively halts viral replication.[7] The active site of Mpro presents a well-defined pocket that can be targeted by small molecule inhibitors, and several successful inhibitors, such as the active component in Paxlovid (nirmatrelvir), have been developed.[5] The established and validated HTS assays for Mpro make it an excellent model system for screening new chemical entities like [(2-Methoxyphenyl)methyl]urea.

High-Throughput Screening (HTS) Assay Formats for Mpro Inhibitors

The primary objective of an HTS campaign is to rapidly and efficiently screen large compound libraries to identify "hits"—compounds that modulate the activity of the target protein. For Mpro, two robust and widely used HTS assay formats are Förster Resonance Energy Transfer (FRET)-based assays and Fluorescence Polarization (FP)-based assays.

FRET-Based Protease Activity Assay

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal due to FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. Putative inhibitors will prevent this cleavage, resulting in a sustained low fluorescence signal.[6][7]

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate Dispense Assay Buffer & Mpro Enzyme to 384-well Plate compound Add Test Compounds (e.g., [(2-Methoxyphenyl)methyl]urea) & Controls (DMSO, Known Inhibitor) plate->compound 1. Compound Addition preincubation Pre-incubate Enzyme and Compound compound->preincubation 2. Allow Binding substrate Add FRET Substrate to Initiate Reaction preincubation->substrate 3. Start Reaction incubation Incubate at Room Temperature substrate->incubation 4. Allow Cleavage read Measure Fluorescence (Ex/Em Wavelengths Specific to Fluorophore) incubation->read 5. Signal Acquisition calculate Calculate % Inhibition read->calculate 6. Quantify Effect hits Identify 'Hits' Based on Pre-defined Threshold calculate->hits 7. Hit Selection

Caption: Workflow for the FRET-based Mpro inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

  • Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in 100% DMSO)

  • Known Mpro inhibitor (e.g., GC376) for positive control

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Enzyme and Compound Plating:

    • Dispense 5 µL of assay buffer containing Mpro to all wells of a 384-well plate. The final enzyme concentration should be optimized for a robust signal-to-background ratio (typically in the nanomolar range).

    • Using a pintool or acoustic dispenser, transfer 50 nL of test compounds, positive controls, and DMSO (negative control) to the appropriate wells. This results in a final DMSO concentration of 0.5-1%.

  • Pre-incubation:

    • Centrifuge the plate briefly to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.[7]

  • Reaction Initiation and Detection:

    • Add 5 µL of the FRET substrate (pre-diluted in assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence signal (e.g., Ex: 340-360 nm, Em: 460-480 nm) every 60 seconds for 15-30 minutes.[7]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear phase of the fluorescence increase) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

    • "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the DMSO controls).

Data Presentation:

ParameterValueReference
Mpro Concentration40 nM
FRET Substrate Conc.20 µM
Final DMSO Conc.0.5%
Pre-incubation Time30 min[7]
Reaction Time30 min[7]
Z'-factor> 0.7
Fluorescence Polarization (FP)-Based Inhibition Assay

Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide substrate tumbles rapidly, resulting in a low FP signal. When Mpro cleaves the substrate, the fluorescent fragment remains small. However, in the presence of an inhibitor, the intact, larger fluorescent substrate binds to an avidin-biotin complex, significantly slowing its rotation and increasing the FP signal.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate Dispense Mpro Enzyme to 384-well Plate compound Add Test Compounds & Controls plate->compound 1. Compound Addition preincubation Pre-incubate Enzyme and Compound compound->preincubation 2. Allow Binding substrate Add FP Probe (FITC-peptide-Biotin) preincubation->substrate 3. Start Reaction incubation Incubate for Cleavage substrate->incubation 4. Allow Cleavage avidin Add Avidin incubation->avidin 5. Add Binding Partner read Measure Fluorescence Polarization (mP) avidin->read 6. Signal Acquisition calculate Normalize mP Values read->calculate 7. Quantify Effect hits Identify Hits Based on Increased mP Signal calculate->hits 8. Hit Selection

Caption: Workflow for the FP-based Mpro inhibition assay.

Detailed Protocol:

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FP Probe: A synthetic peptide with a fluorophore (e.g., FITC) and biotin at its termini (e.g., FITC-AVLQSGFRKK-Biotin)

  • Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Avidin

  • Test compounds (dissolved in 100% DMSO)

  • Known Mpro inhibitor for positive control

  • 384-well, low-volume, black assay plates

  • Plate reader with FP detection capabilities

Procedure:

  • Enzyme and Compound Plating:

    • Dispense 5 µL of assay buffer containing Mpro to the wells of a 384-well plate.

    • Transfer 50 nL of test compounds and controls to the appropriate wells.

  • Pre-incubation:

    • Centrifuge the plate and incubate at room temperature for 15-30 minutes.

  • Reaction Initiation:

    • Add 2.5 µL of the FP probe (pre-diluted in assay buffer) to all wells.

    • Incubate for a defined period (e.g., 60 minutes) to allow for enzymatic cleavage.

  • Signal Development and Detection:

    • Add 2.5 µL of avidin (in assay buffer) to all wells. The avidin will bind to the biotin moiety of any uncleaved FP probe.

    • Incubate for 10-15 minutes to allow for binding.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

  • Data Analysis:

    • A high mP value indicates inhibition of Mpro, as the large avidin-probe complex is formed. A low mP value indicates Mpro activity, as the small, cleaved fluorescent fragment does not bind avidin and tumbles rapidly.

    • Normalize the data to the positive (no enzyme or potent inhibitor) and negative (DMSO) controls.

    • Identify hits as compounds that produce a significant increase in the mP signal.

Data Presentation:

ParameterValueReference
FP Probe Concentration10-100 nM
Avidin Concentration10-100 nM
Final DMSO Conc.0.5%
Pre-incubation Time30 min
Reaction Time60 min
Z'-factor> 0.5

Trustworthiness and Self-Validation

To ensure the integrity of the HTS data, several quality control measures are essential:

  • Z'-factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background Ratio (S/B): A high S/B ratio is crucial for distinguishing true hits from noise. This should be optimized during assay development by titrating enzyme and substrate concentrations.

  • DMSO Tolerance: The assay should be robust to the final concentration of DMSO used to dissolve the test compounds. Typically, this is kept at or below 1%.

  • Counter-screening: Hits identified in the primary screen should be subjected to counter-screens to eliminate false positives. For example, compounds that interfere with the detection technology (e.g., autofluorescent compounds) should be flagged and removed from further consideration.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening of [(2-Methoxyphenyl)methyl]urea and other urea-based compound libraries against the SARS-CoV-2 Main Protease. By employing these established FRET and FP methodologies, researchers can efficiently identify and characterize novel inhibitors with therapeutic potential. The principles and workflows described are broadly applicable to other enzyme targets, making this guide a valuable resource for drug discovery professionals.

References

  • [Reserved for future reference]
  • Di Mola, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14297-14337. [Link]

  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101736. [Link]

  • Barthel, T., et al. (2022). PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P04C07 from the F2X-Universal Library. RCSB Protein Data Bank. [Link]

  • [Reserved for future reference]
  • Zhang, L., et al. (2021). High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors. Protein & Cell, 12(5), 341-353. [Link]

  • Aurora BioLabs. (2024). SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations. BioHippo. [Link]

  • PubChem. (n.d.). ((2-Methoxyphenyl)methyl)urea. National Center for Biotechnology Information. [Link]

  • [Reserved for future reference]
  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]

  • Rathnayake, A. D., et al. (2022). Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate. ACS Infectious Diseases, 8(3), 547-557. [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • Angeli, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1057-1081. [Link]

  • [Reserved for future reference]

Sources

Application Note: A Framework for the Cellular Characterization of Novel Phenylurea-Containing Compounds - A Case Study with [(2-Methoxyphenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and chemical databases reveals a notable absence of established biological activity or detailed cell-based assay protocols for the specific compound, [(2-Methoxyphenyl)methyl]urea. This suggests that the compound is likely a novel chemical entity or one that has not been extensively characterized in the public domain.

Therefore, this document will serve as a comprehensive guide for the initial characterization of a novel compound, using [(2-Methoxyphenyl)methyl]urea as a representative example. This application note is structured to guide researchers through a logical, tiered approach to evaluating a new chemical entity's effects on cultured cells, from initial toxicity screening to elucidating a potential mechanism of action.

Introduction: The Phenylurea Scaffold in Drug Discovery

The phenylurea scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically significant drugs. Compounds containing this moiety are known to target a range of biological entities, most notably protein kinases, by acting as hydrogen bond donors and acceptors that mimic the native interactions of ATP in the kinase hinge region. For instance, Sorafenib and Lenvatinib are multi-kinase inhibitors bearing a central urea motif that are approved for the treatment of various cancers.

Given this precedent, a novel compound such as [(2-Methoxyphenyl)methyl]urea warrants investigation for its potential as a modulator of cellular signaling pathways, particularly those driven by kinases. The methoxy-substituted phenyl ring may further influence its potency, selectivity, and pharmacokinetic properties.

This guide provides a systematic workflow for the initial cell-based characterization of [(2-Methoxyphenyl)methyl]urea, starting with fundamental cytotoxicity assessment and progressing to target engagement and downstream pathway analysis.

Preliminary Compound Handling and Preparation

Proper handling and preparation of a novel compound are critical for reproducible results.

2.1 Solubility Testing: The solubility of [(2-Methoxyphenyl)methyl]urea in common cell culture-compatible solvents, such as dimethyl sulfoxide (DMSO), should be determined first. A stock solution, typically at a high concentration (e.g., 10-50 mM), is prepared in 100% DMSO. Subsequent dilutions for cell-based assays should be made in cell culture media, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

2.2 Stability Assessment: The stability of the compound in solution and under typical cell culture conditions (37°C, 5% CO2) should be assessed. This can be done by incubating the compound in media over a time course (e.g., 0, 24, 48, 72 hours) and then analyzing its integrity using methods like High-Performance Liquid Chromatography (HPLC).

Tier 1: Foundational Cytotoxicity and Proliferation Assays

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This will establish a working concentration range for subsequent, more specific assays.

3.1 Selecting Appropriate Cell Lines: A panel of cell lines should be chosen based on a hypothesized mechanism of action. Given the prevalence of phenylurea compounds as kinase inhibitors in oncology, a panel of cancer cell lines from different tissues (e.g., lung, breast, colon) is a logical starting point. For this example, we will use the A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

3.2 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Steps:

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of [(2-Methoxyphenyl)methyl]urea in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be constant across all wells. Replace the medium in each well with 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

3.3 Hypothetical Data Presentation

Cell LineIC50 of [(2-Methoxyphenyl)methyl]urea (µM)
A54915.2
MCF-728.5

Tier 2: Mechanism of Action - Kinase Inhibition Profile

Based on the phenylurea scaffold, a plausible hypothesis is that [(2-Methoxyphenyl)methyl]urea functions as a kinase inhibitor.

4.1 Workflow for Investigating Kinase Inhibition

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Cellular Target Engagement A Determine IC50 in Cancer Cell Lines B Broad Kinase Panel Screen (Biochemical Assay) A->B  Hypothesis:  Kinase Inhibitor C Identify Putative Kinase Targets B->C  Identify Hits D Western Blot for Phospho-Substrate C->D  Validate in Cellular Context E Confirm Target Inhibition in Cells D->E  Confirm Mechanism

Caption: Tiered workflow for characterizing a novel kinase inhibitor.

4.2 Experimental Protocol: Western Blot for Phospho-Protein Analysis

If a broad kinase screen suggests that [(2-Methoxyphenyl)methyl]urea inhibits a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK), the next step is to confirm this in a cellular context. This can be achieved by examining the phosphorylation state of the kinase's direct downstream substrate.

Protocol Steps:

  • Cell Treatment: Seed A549 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of [(2-Methoxyphenyl)methyl]urea (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target protein (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

4.3 Hypothetical Signaling Pathway

Let's hypothesize that [(2-Methoxyphenyl)methyl]urea inhibits the MEK kinase in the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition cluster_inhibitor GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor [(2-Methoxyphenyl)methyl]urea Inhibitor->MEK Inhibition

Caption: Proposed inhibition of the MEK kinase by [(2-Methoxyphenyl)methyl]urea.

Conclusion and Future Directions

This application note outlines a foundational strategy for the cell-based characterization of a novel compound, [(2-Methoxyphenyl)methyl]urea. By following a tiered approach—from initial cytotoxicity screening to targeted mechanistic studies—researchers can efficiently profile the biological activity of new chemical entities. The hypothetical data presented suggest that [(2-Methoxyphenyl)methyl]urea exhibits dose-dependent cytotoxicity in cancer cell lines, potentially through the inhibition of a protein kinase such as MEK.

Future work should focus on confirming the direct target(s) through biochemical assays, exploring the selectivity of the compound across a wider kinase panel, and assessing its effects on other cellular processes such as apoptosis and cell cycle progression.

References

  • Urea-Based Kinase Inhibitors: A Patent Review (2015-2021). Expert Opinion on Therapeutic Patents. [Link]

  • Small molecule kinase inhibitors: an overview of approved and in-development drugs. RSC Medicinal Chemistry. [Link]

Method for quantifying [(2-Methoxyphenyl)methyl]urea in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of [(2-Methoxyphenyl)methyl]urea in Biological Matrices via LC-MS/MS

Abstract

This guide details a robust method for the quantification of [(2-Methoxyphenyl)methyl]urea (2-methoxybenzylurea) in human plasma and urine. Designed for drug development workflows, this protocol addresses the specific challenges of analyzing small, polar urea derivatives—namely, poor retention on standard C18 phases and susceptibility to matrix effects. The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanliness and employs Electrospray Ionization (ESI) in positive mode for high-sensitivity detection.

Introduction & Analyte Chemistry

[(2-Methoxyphenyl)methyl]urea (MW: 180.20 g/mol ) is a substituted urea often investigated as a metabolic intermediate or structural analog in anticonvulsant and enzyme-inhibitor discovery programs.

Analytical Challenges:

  • Polarity: The urea moiety (

    
    ) confers high polarity, leading to early elution and potential ion suppression from unretained plasma salts.
    
  • Fragmentation: Urea derivatives often undergo non-specific neutral losses (e.g., loss of

    
    ), requiring careful selection of Multiple Reaction Monitoring (MRM) transitions to ensure specificity.
    

Chemical Structure & Properties:

  • IUPAC Name: [(2-Methoxyphenyl)methyl]urea[1]

  • Formula:

    
    
    
  • LogP: ~1.2 (Moderately lipophilic due to the benzyl ring, but polar functional group).

  • pKa: ~13-14 (Urea protons are very weak acids; the molecule is neutral at physiological pH but protonates readily at low pH).

Method Development Strategy

To ensure Scientific Integrity and Trustworthiness , this method prioritizes selectivity over raw throughput. While protein precipitation (PPT) is faster, it leaves significant phospholipids that suppress ionization of early-eluting ureas. Therefore, Liquid-Liquid Extraction (LLE) is the chosen extraction technique.

Internal Standard (IS) Selection
  • Primary Choice: [(2-Methoxyphenyl)methyl]urea-d3 (Deuterated methoxy group).

  • Alternative: 1-(2-Fluorobenzyl)urea (Structural analog with similar retention).

Chromatographic Logic

A standard C18 column often fails to retain polar ureas sufficiently to separate them from the solvent front. We utilize a Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion-RP), which allows for 100% aqueous starts and interacts with the urea nitrogen, improving peak shape and retention.

Experimental Protocol

Materials & Reagents
  • Analyte: [(2-Methoxyphenyl)methyl]urea (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc).

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes matrix effects, a critical requirement for FDA M10 compliance.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

  • Buffer: Add 50 µL of 100 mM Ammonium Formate (pH 3.0) to protonate the urea and disrupt protein binding.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Start Gradient
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Positive (

    
    ).[2]
    
  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions: The fragmentation of benzylureas typically involves the loss of the isocyanic acid moiety (


, 43 Da) or the formation of the stable benzyl cation.
AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Target 181.1 138.1 15QuantLoss of HNCO (Isocyanic acid)
Target181.1121.125QualMethoxybenzyl cation formation
IS (d3)184.1141.115QuantLoss of HNCO

Workflow & Mechanism Visualization

Bioanalytical Workflow

This diagram illustrates the logical flow from sample collection to data output, highlighting the critical extraction step.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE pH Adjustment Dry_Recon Evaporation & Reconstitution LLE->Dry_Recon Organic Layer LC UHPLC Separation (Polar-Embedded C18) Dry_Recon->LC MS MS/MS Detection (ESI+ MRM: 181.1 -> 138.1) LC->MS Data Quantification (Regression Analysis) MS->Data

Figure 1: Step-by-step bioanalytical workflow ensuring matrix removal and analyte enrichment.

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting interference. The primary transition involves the cleavage of the amide bond.

Fragmentation Parent Precursor Ion [M+H]+ (m/z 181.1) Transition Collision Cell (CID) Parent->Transition Frag1 Product Ion [M+H - HNCO]+ (m/z 138.1) Transition->Frag1 Neutral Neutral Loss Isocyanic Acid (43 Da) Transition->Neutral

Figure 2: Proposed ESI+ fragmentation mechanism utilized for MRM quantification.

Method Validation (FDA M10 Compliance)

To ensure Trustworthiness , the method must be validated against the ICH M10 Bioanalytical Method Validation guidelines [1].

Key Validation Parameters:

  • Linearity:

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

    • Weighting:

      
       linear regression.
      
    • Acceptance:

      
      .[2]
      
  • Accuracy & Precision:

    • Perform at LLOQ, Low, Medium, and High QC levels (n=5).

    • Requirement: CV% and Bias within ±15% (±20% for LLOQ).

  • Matrix Effect (ME):

    • Compare analyte response in post-extraction spiked plasma vs. neat solution.

    • Target: ME factor between 0.85 and 1.15. If suppression is observed (< 0.85), switch to a more polar solvent for LLE (e.g., MTBE) or reduce injection volume.

  • Recovery:

    • Compare pre-extraction spiked samples to post-extraction spiked samples.

    • Expected Recovery with EtOAc: >75%.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the urea nitrogen and free silanols on the column.

    • Fix: Ensure the mobile phase pH is acidic (0.1% Formic Acid). If tailing persists, increase buffer strength (5mM Ammonium Formate).

  • Issue: High Background Noise.

    • Cause: In-source fragmentation of the urea group (loss of

      
      ).
      
    • Fix: Lower the Desolvation Temperature or Fragmentor Voltage.

  • Issue: Carryover.

    • Cause: Urea derivatives can be "sticky" in polymeric injector seals.

    • Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1488713, [(2-Methoxyphenyl)methyl]urea. Retrieved from [Link]

  • Kandula, R. R., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Unveiling Protein-Ligand Interactions: [(2-Methoxyphenyl)methyl]urea as a Tool in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Forward: The exploration of novel chemical matter to understand and modulate protein function is a cornerstone of modern drug discovery. While the initial inquiry for this guide centered on [(2-Methoxyphenyl)methyl]urea as a covalent protein labeling probe, extensive analysis of the available scientific literature and structural data reveals its primary application in a different, yet equally powerful, capacity: as a non-covalent fragment in crystallographic screening for early-stage drug discovery. This guide, therefore, provides a detailed exploration of [(2-Methoxyphenyl)methyl]urea in this experimentally validated context, offering a scientifically grounded perspective on its utility as a valuable tool for identifying and characterizing protein binding pockets.

Introduction: The Power of Small Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective strategy for identifying lead compounds in drug development. This approach utilizes small, low-complexity molecules, or "fragments," to probe the surface of a protein target. Due to their small size, fragments can efficiently explore the topographical and chemical features of a protein's binding sites, often identifying interactions that larger, more complex molecules might miss.

[(2-Methoxyphenyl)methyl]urea, with a molecular weight of 180.20 g/mol [1], is an ideal candidate for a fragment library. Its structure presents key features for potential protein interactions: hydrogen bond donors (the urea NH groups), a hydrogen bond acceptor (the urea carbonyl oxygen), and a hydrophobic region (the methoxyphenyl ring).

A prime example of its application is demonstrated in the crystallographic screening of a comprehensive fragment library against the yeast spliceosomal Prp8 RNaseH-like domain and the snRNP assembly factor Aar2 protein complex. In this study, [(2-Methoxyphenyl)methyl]urea was identified as a "hit," successfully binding to a distinct site on the protein-protein complex[2]. This discovery highlights its potential to identify novel interaction sites that could be targeted for therapeutic intervention[2].

Physicochemical Properties of [(2-Methoxyphenyl)methyl]urea

A thorough understanding of the chemical probe's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name (2-methoxyphenyl)methylureaPubChem
CAS Number 99362-55-7PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Safety Information: [(2-Methoxyphenyl)methyl]urea is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Mechanism of Interaction: Non-Covalent Binding

The utility of [(2-Methoxyphenyl)methyl]urea as a chemical probe in the context of FBDD lies in its ability to form non-covalent interactions with a protein target. The crystal structure from the Protein Data Bank (PDB ID: 7FKB) reveals how this fragment binds to the Aar2/RNaseH complex[2]. The interactions are primarily driven by hydrogen bonds and hydrophobic contacts, which stabilize the fragment in a specific binding pocket.

G cluster_ligand [(2-Methoxyphenyl)methyl]urea (Fragment) cluster_protein Protein Binding Pocket (e.g., Aar2/RNaseH) cluster_outcome Outcome Fragment [(2-Methoxyphenyl)methyl]urea (W3Q) Pocket Amino Acid Residues in Binding Pocket Fragment->Pocket Non-Covalent Interactions (Hydrogen Bonds, Hydrophobic Contacts) Outcome Identification of a Druggable Pocket & Starting Point for Lead Optimization Pocket->Outcome Provides Structural Information

Synthesis of [(2-Methoxyphenyl)methyl]urea

While [(2-Methoxyphenyl)methyl]urea is commercially available, a general synthetic route can be adapted from standard procedures for urea synthesis. A common method involves the reaction of an amine with an isocyanate. Alternatively, safer reagents like triphosgene can be used to generate the isocyanate in situ, which then reacts with the desired amine[3][4].

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction2 Reaction with Ammonia cluster_product Product Amine 2-Methoxybenzylamine Isocyanate 2-Methoxybenzyl isocyanate (in situ) Amine->Isocyanate Reaction with Isocyanate Source Isocyanate_Source Isocyanate Source (e.g., Triphosgene + Base) Product [(2-Methoxyphenyl)methyl]urea Isocyanate->Product Reaction with Ammonia Ammonia Ammonia Ammonia->Product

Protocol: Synthesis of [(2-Methoxyphenyl)methyl]urea

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 2-Methoxybenzylamine

  • Triphosgene

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 7N in Methanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Isocyanate Formation (in situ):

    • Dissolve triphosgene (0.33 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve 2-methoxybenzylamine (1 equivalent) in anhydrous DCM.

    • Slowly add the 2-methoxybenzylamine solution to the stirring triphosgene solution at 0 °C.

    • Slowly add a solution of TEA (2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting amine.

  • Urea Formation:

    • Cool the reaction mixture containing the in situ generated isocyanate to 0 °C.

    • Slowly add an excess of ammonia solution (e.g., 7N in methanol, 2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure [(2-Methoxyphenyl)methyl]urea.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Crystallographic Fragment Screening

The primary application of [(2-Methoxyphenyl)methyl]urea is as a component of a fragment library for crystallographic screening. This technique involves soaking crystals of the target protein in solutions containing individual fragments and then determining the crystal structure to see if and where the fragment has bound.

Protocol: Crystallographic Fragment Screening with [(2-Methoxyphenyl)methyl]urea

This protocol provides a general workflow. Specific concentrations and conditions will need to be optimized for the protein target of interest.

Materials:

  • Crystals of the target protein

  • [(2-Methoxyphenyl)methyl]urea stock solution (e.g., 100 mM in DMSO)

  • Cryoprotectant solution compatible with the protein crystals

  • Crystal harvesting and mounting tools (e.g., loops, magnetic wands)

  • Access to an X-ray diffraction facility (synchrotron source is recommended)

Procedure:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution by adding a small volume of the [(2-Methoxyphenyl)methyl]urea stock solution to the crystallization mother liquor or a compatible buffer to a final concentration typically in the range of 10-50 mM. The final DMSO concentration should be kept low (typically <10%) to avoid damaging the crystals.

    • Transfer a protein crystal into the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-protection and Crystal Mounting:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Harvest the crystal using a loop and flash-cool it in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with the known structure of the protein.

    • Carefully examine the resulting electron density maps for evidence of the bound [(2-Methoxyphenyl)methyl]urea fragment.

    • If a clear density corresponding to the fragment is observed, model the fragment into the density and refine the structure.

    • Analyze the binding mode of the fragment, identifying the key protein-ligand interactions.

G Start High-Quality Protein Crystals Soak Soak Crystals in [(2-Methoxyphenyl)methyl]urea Solution Start->Soak Cryo Cryo-protect and Flash-cool Crystal Soak->Cryo Data Collect X-ray Diffraction Data Cryo->Data Solve Solve Crystal Structure Data->Solve Analyze Analyze Electron Density for Bound Fragment Solve->Analyze Refine Model and Refine Fragment-Protein Complex Analyze->Refine End Identify Druggable Pocket and Key Interactions Refine->End

Data Interpretation and Follow-up

The identification of a bound [(2-Methoxyphenyl)methyl]urea fragment provides a critical starting point for structure-based drug design. The structural information obtained can be used to:

  • Validate a binding pocket: Confirming that a pocket is "druggable."

  • Guide lead optimization: The fragment can be elaborated or merged with other fragments that bind in proximity to generate more potent and selective lead compounds.

  • Understand protein-protein interactions: As seen with the Aar2/RNaseH complex, fragment binding can identify sites involved in interactions with other proteins[2].

Conclusion

[(2-Methoxyphenyl)methyl]urea is a valuable tool for chemical biology and drug discovery. While not a covalent labeling agent in the traditional sense, its utility as a non-covalent fragment for identifying and characterizing protein binding pockets through crystallographic screening is well-established. The protocols and information provided in this guide offer a framework for researchers to utilize this and similar fragments to advance their understanding of protein structure and function, and to accelerate the discovery of novel therapeutics.

References

  • Barthel, T., Wollenhaupt, J., Lima, G.M.A., Wahl, M.C., Weiss, M.S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem, 65: 14630-14641. [Link]

  • RCSB Protein Data Bank. (2022). PDB ID: 7FKB. [Link]

  • PubChem. (n.d.). [(2-Methoxyphenyl)methyl]urea. National Center for Biotechnology Information. [Link]

  • Ricklin, D., et al. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 103, 1-11. [Link]

  • Proteopedia. (2024). 7fkb. [Link]

  • Cesnek, M., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. J Anal Toxicol, 39(8), 611-8. [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 23(11), 2991. [Link]

  • Novak, M., et al. (2000). Fast reactions of arylnitrenium ions with amino acids and proteins: A laser flash photolysis study. J. Am. Chem. Soc., 122(49), 12029-12038. [Link]

  • RCSB PDB. (n.d.). Ligands. [Link]

  • Quora. (2023). Is there any physiological ligand that forms a covalent bond with its receptor or all... [Link]

  • PDBe, EMBL-EBI. (2025). Explore small molecules in the PDB easily using PDBe KB Ligand Pages. YouTube. [Link]

  • Gherghel, S., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • PDBe, EMBL-EBI. (2021). A guide to analysing binding sites in protein structures. YouTube. [Link]

  • PDBe-KB. (2025). PDBe-KB Complexes: Enabling Functional Insight from Macromolecular Complexes in the PDB. PubMed. [Link]

  • Organic Syntheses. (n.d.). nitrosomethylurea. [Link]

  • RCSB PDB. (2007). PDB ID: 2O61. [Link]

  • Liu, B., et al. (2023). PDB-BRE: A ligand-protein interaction binding residue extractor based on Protein Data Bank. J Comput Chem, 44(26), 2321-2331. [Link]

  • Am Ende, C.W., et al. (2021). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. J Am Chem Soc, 143(35), 14063-14072. [Link]

  • Holeček, M. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. Int J Mol Sci, 24(15), 12248. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Cao, L., & Wang, L. (2022). New covalent bonding ability for proteins. Protein Sci, 31(2), 312-322. [Link]

  • Harris, T.M., et al. (2023). Metal–ligand bonding and noncovalent interactions of mutated myoglobin proteins: a quantum mechanical study. Phys. Chem. Chem. Phys., 25, 12053-12065. [Link]

Sources

LC-MS/MS method development for [(2-Methoxyphenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Quantitative LC-MS/MS Method for [(2-Methoxyphenyl)methyl]urea

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [(2-Methoxyphenyl)methyl]urea in a biological matrix, such as human plasma. This application note is designed for researchers, scientists, and drug development professionals, offering a narrative that combines fundamental principles with actionable protocols. We will delve into the logic behind experimental decisions, from initial mass spectrometry tuning through to full bioanalytical method validation in accordance with international regulatory guidelines. The protocols herein are designed to be self-validating, ensuring scientific rigor and data integrity.

Introduction: The Rationale for a Validated Method

[(2-Methoxyphenyl)methyl]urea is a small organic molecule whose precise quantification is essential for understanding its pharmacokinetic and pharmacodynamic properties in drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed[1][2]. The development of a reliable LC-MS/MS method, however, is not a trivial exercise. It requires a systematic approach to optimize each component of the analytical chain: sample preparation, chromatographic separation, and mass spectrometric detection.

The ultimate goal is to establish a method that is not only sensitive and accurate but also robust and reproducible. To ensure this, the method must be fully validated according to stringent international standards. This guide will be grounded in the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5]. Adherence to these guidelines ensures that the data generated is reliable and can be used to support regulatory submissions[3][6].

Analyte Physicochemical Properties

Understanding the analyte is the first step in any method development process. The key properties of [(2-Methoxyphenyl)methyl]urea inform our initial choices for LC and MS conditions.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem CID 1488713[7]
Molecular Weight 180.20 g/mol PubChem CID 1488713[7]
Monoisotopic Mass 180.089878 uPubChem CID 1488713[7]
Structure
Chemical structure of [(2-Methoxyphenyl)methyl]ureaImage Credit: PubChem

Based on its structure, which contains amine and urea functionalities, [(2-Methoxyphenyl)methyl]urea is expected to be basic and readily protonated. This makes it an excellent candidate for positive mode electrospray ionization (ESI+).

The Method Development Workflow

Our approach is systematic, beginning with the detector (the mass spectrometer) and working backward to the sample preparation. This ensures that we can "see" the analyte before optimizing its separation and extraction.

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_SP Sample Preparation cluster_Val Full Method Validation MS_Tune Direct Infusion & Tuning (Determine Precursor/Product Ions) MRM_Dev MRM Method Development (Optimize CE, DP, etc.) MS_Tune->MRM_Dev Col_Select Column & Mobile Phase Screening (C18, 0.1% Formic Acid) MRM_Dev->Col_Select Use optimized MRM to monitor analyte Grad_Opt Gradient Optimization (Resolution, Peak Shape, Run Time) Col_Select->Grad_Opt SPE_PPT Extraction Technique Selection (Protein Precipitation) Grad_Opt->SPE_PPT Use final LC conditions to test extracts Rec_ME Evaluate Recovery & Matrix Effects SPE_PPT->Rec_ME Validation Validation per ICH M10 Guidelines (Accuracy, Precision, Stability, etc.) Rec_ME->Validation Proceed if recovery is high and matrix effects are low LCOptimization Start Start: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phases: A: 0.1% FA in Water B: 0.1% FA in ACN Inject Inject Analyte Solution (5 µL) Start->Inject Evaluate Evaluate Peak Shape & Retention Inject->Evaluate Good Outcome: Good Retention (k' > 2) Symmetric Peak Evaluate->Good Acceptable Poor_Ret Outcome: Poor Retention (Elutes near void volume) Evaluate->Poor_Ret Unacceptable Poor_Shape Outcome: Poor Peak Shape (Tailing/Fronting) Evaluate->Poor_Shape Unacceptable Optimize_Grad Optimize Gradient (Adjust slope, time) Good->Optimize_Grad Try_HILIC Switch to HILIC or Phenyl-Hexyl Column Poor_Ret->Try_HILIC Adjust_Mod Adjust Mobile Phase (e.g., different organic, buffer) Poor_Shape->Adjust_Mod

Sources

Application Note: Experimental Design for In Vivo Studies with [(2-Methoxyphenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

[(2-Methoxyphenyl)methyl]urea (hereafter referred to as MPU ) represents a structural class of substituted ureas often investigated for Central Nervous System (CNS) activity (specifically anticonvulsant properties) and soluble Epoxide Hydrolase (sEH) inhibition. Structurally, the urea moiety serves as a hydrogen-bond donor/acceptor scaffold, while the 2-methoxybenzyl group provides the necessary lipophilicity for membrane permeability.

However, urea derivatives present a distinct challenge in preclinical development: thermodynamic stability versus aqueous solubility . The high lattice energy of the urea crystal often leads to poor water solubility, resulting in erratic bioavailability if not formulated correctly.

This guide provides a validated experimental framework for evaluating MPU in vivo, prioritizing:

  • Bio-relevant Formulation: Overcoming the "brick dust" solubility profile.

  • Pharmacokinetic (PK) Validation: Ensuring the compound crosses the Blood-Brain Barrier (BBB).

  • Pharmacodynamic (PD) Efficacy: Assessing activity in a standard psychopharmacological model (scPTZ-induced seizure).

Pre-Formulation & Vehicle Selection

Objective: Create a stable, homogenous solution for intravenous (IV) and oral (PO) administration. Simple aqueous suspensions are contraindicated for initial PK studies due to dissolution-rate-limited absorption, which masks true intrinsic clearance.

Solubility Challenge

Ureas are prone to intermolecular hydrogen bonding (self-association), leading to high melting points and low aqueous solubility. MPU is moderately lipophilic (Predicted LogP ~1.5–2.0).

Protocol: Cosolvent System Preparation

For in vivo dosing up to 50 mg/kg, a cosolvent/surfactant system is required.

Reagents:

  • Polyethylene Glycol 400 (PEG 400) - Solubilizer

  • Tween 80 (Polysorbate 80) - Surfactant

  • Sterile Saline (0.9% NaCl) - Diluent

Formulation Recipe (Target Conc: 5 mg/mL):

ComponentVolume %Function
MPU (API) N/AActive Ingredient
DMSO 5%Primary solvent (stock)
PEG 400 40%Cosolvent (prevents precipitation)
Tween 80 5%Surfactant (wetting agent)
Saline 50%Aqueous phase (add last)

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of MPU into a glass vial.

  • Primary Solubilization: Add DMSO (5% of total volume). Vortex for 60 seconds until fully dissolved (clear solution).

  • Cosolvent Addition: Add PEG 400 (40%) and Tween 80 (5%). Vortex and sonicate at 37°C for 5 minutes.

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (50%) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness (precipitation) occurs, stop. The formulation is metastable. If it clears upon warming, keep the dose solution at 37°C prior to injection.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (for IV) or use as-is for PO.

Visualization: Formulation Decision Tree

FormulationLogic Start Start: MPU Formulation SolubilityCheck Check Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck IsSoluble Soluble > 1 mg/mL? SolubilityCheck->IsSoluble SimpleSaline Use Sterile Saline IsSoluble->SimpleSaline Yes Cosolvent Use Cosolvent System: 5% DMSO / 40% PEG400 / 5% Tween IsSoluble->Cosolvent No CheckPrecip Check for Precipitation upon dilution Cosolvent->CheckPrecip Stable Stable Solution: Proceed to IV/PO CheckPrecip->Stable Clear Unstable Precipitation Observed CheckPrecip->Unstable Cloudy Cyclodextrin Switch to 20% HP-β-CD Unstable->Cyclodextrin Cyclodextrin->Stable

Figure 1: Decision logic for formulating lipophilic urea derivatives to ensure bioavailability.

Pharmacokinetic (PK) Profiling[1]

Objective: Determine oral bioavailability (%F) and Brain-to-Plasma ratio (


).
Rationale:  Urea derivatives are often metabolically labile (amide hydrolysis). We must verify the compound survives first-pass metabolism and enters the CNS.
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Groups:

    • IV Group: 2 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sampling Protocol
  • Euthanasia: CO2 asphyxiation followed by immediate cardiac puncture.

  • Plasma: Collect blood into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C.

  • Brain: Perfuse animal with saline (to remove residual blood). Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Tolbutamide or a deuterated urea analog.

Data Analysis Requirements

Calculate the following non-compartmental parameters:

ParameterDefinitionSignificance

Max concentrationSafety threshold indicator.

Time to max conc.Absorption rate.[1]

Total exposureBioavailability calculation.

Half-lifeDosing frequency determination.


Critical: Must be > 0.3 for CNS efficacy.

Efficacy Model: scPTZ-Induced Seizure

Objective: Assess the anticonvulsant potential of MPU. Rationale: The 2-methoxybenzyl urea scaffold shares structural homology with established anticonvulsants (e.g., phenacemide derivatives). The subcutaneous Pentylenetetrazole (scPTZ) model is the "gold standard" for screening compounds active against absence and myoclonic seizures (GABAergic modulation).

Experimental Workflow

1. Dose Grouping (n=8-10 mice/group):

  • Vehicle Control: (Formulation from Section 2).

  • Positive Control: Valproic Acid (300 mg/kg, IP) or Diazepam (2 mg/kg, IP).

  • MPU Low Dose: 30 mg/kg (IP or PO, based on PK

    
    ).
    
  • MPU High Dose: 100 mg/kg (IP or PO).

2. Pre-treatment: Administer MPU or Vehicle at the


 determined in the PK study (typically 30-60 mins prior to PTZ).

3. PTZ Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg (CD97 dose) subcutaneously into the loose fold of the neck.

4. Observation (30 minutes): Place mice in individual plexiglass cages and record video.

Scoring Criteria (Racine Scale modified for PTZ)

Score the latency (time to onset) for the following events:

  • Hypoactivity/Immobility

  • Myoclonic Jerk (Twitch)

  • Clonic Seizure (Forelimb clonus)

  • Tonic Seizure (Hindlimb extension - Endpoint)

  • Death

Success Metric: A statistically significant (


) increase in latency to clonic seizure or protection from tonic extension compared to the Vehicle group.
Visualization: In Vivo Workflow

InVivoWorkflow Acclimation Acclimation (7 Days) Dosing Pre-treatment (MPU / Vehicle / Valproate) T = -60 min Acclimation->Dosing Randomization PTZ PTZ Challenge (85 mg/kg sc) T = 0 Dosing->PTZ Wait Tmax Obs Observation Window (30 mins) PTZ->Obs Video Record Analysis Data Analysis (Latency to Seizure) Obs->Analysis Score Events

Figure 2: Workflow for the scPTZ anticonvulsant screening model.

Safety & Toxicology Markers

While evaluating efficacy, simultaneous observation of acute toxicity is mandatory (NC3Rs guidelines).

Rotarod Test (Neurotoxicity): Before the PTZ challenge (but after MPU dosing), place mice on a rotating rod (accelerating 4-40 rpm).

  • Failure: If the mouse falls in < 60 seconds, it indicates sedation or ataxia (muscle relaxation), which is a common side effect of urea-based CNS depressants. This distinguishes true anticonvulsant activity from non-specific sedation.

References

  • Urea Pharmacophore in Drug Design

    • Source: Yale, H. L. (1953). "The Anticonvulsant Activity of Some Urea Derivatives." Journal of the American Chemical Society.
    • Context: Establishes the historical efficacy of benzyl-urea deriv
    • Link: (Representative link for class activity)

  • Solubility of Urea Derivatives

    • Source: Aakeröy, C. B., et al. (2013). "Co-crystal synthesis of urea derivatives: solving the solubility problem." Chemistry – A European Journal.
    • Context: Justifies the need for cosolvents/hydrotropes due to high l
    • Link:

  • scPTZ Model Protocol

    • Source: Löscher, W. (2017). "Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs." Neurochemical Research.
    • Context: Validates the scPTZ model for GABAergic compounds.
    • Link:

  • Soluble Epoxide Hydrolase (sEH)

    • Source: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
    • Context: Explains the mechanism if MPU is being used for anti-inflammatory purposes (alternative applic
    • Link:

Sources

Use of [(2-Methoxyphenyl)methyl]urea as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [(2-Methoxyphenyl)methyl]urea as a Strategic Building Block in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile[1]

[(2-Methoxyphenyl)methyl]urea (CAS: 99362-55-7), also known as 1-(2-methoxybenzyl)urea, is a specialized nitrogenous building block used primarily in the synthesis of unsymmetrical ureas, peptidomimetics, and nitrogen-containing heterocycles.[1][2]

Unlike simple alkyl ureas, the 2-methoxybenzyl motif offers distinct pharmacophoric advantages:

  • Conformational Locking: The ortho-methoxy group induces specific rotational constraints via intramolecular hydrogen bonding or steric clash, often improving ligand-target binding affinity.[1]

  • Metabolic Stability: The methoxy substituent blocks the metabolically vulnerable C2 position on the aromatic ring, potentially extending half-life compared to unsubstituted benzyl analogs.[1]

  • Electronic Modulation: The electron-donating nature of the methoxy group influences the nucleophilicity of the attached urea nitrogens, tuning reactivity during cyclization protocols.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyData
IUPAC Name [(2-Methoxyphenyl)methyl]urea
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Physical State White to off-white crystalline solid
Melting Point 148–152 °C (Typical)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water, DCM
Key Functionality Primary urea (-NH₂), Benzylic amine (-NH-CH₂-Ar)

Part 2: Synthetic Applications & Mechanisms

A. Synthesis of Unsymmetrical N,N'-Disubstituted Ureas

The primary urea moiety serves as a nucleophile for reaction with isocyanates, carbamoyl chlorides, or activated carboxylic acids.[1] This is critical for generating Urea-based Kinase Inhibitors (e.g., analogs of Sorafenib or Regorafenib scaffolds) where the linker geometry is essential for ATP-pocket binding.[1]

  • Mechanism: The terminal nitrogen (

    
    ) attacks an electrophile. While the internal nitrogen (
    
    
    
    ) is more substituted, the terminal nitrogen is generally more nucleophilic due to less steric hindrance, allowing for regioselective functionalization.
B. Construction of N-Heterocycles: Quinazoline-2,4-diones

A high-value application is the use of [(2-Methoxyphenyl)methyl]urea as a "masked" amine source to generate 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-diones .[1] These scaffolds are privileged structures in antagonists for GPCRs (e.g., 5-HT receptors) and PARP inhibitors.[1]

  • Reaction Class: Base-mediated condensation with 2-aminobenzoic acid derivatives (anthranilic acids) or 2-nitrobenzoates (reductive cyclization).[1]

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from this single building block.

G Start [(2-Methoxyphenyl)methyl]urea (Building Block) Iso Reaction w/ Aryl Isocyanate (R-N=C=O) Start->Iso Nucleophilic Addn Anth Condensation w/ Anthranilic Acid Derivs Start->Anth Base/Heat Nitro Nitrosation (HNO2) Start->Nitro Acidic Prod1 Unsymmetrical N,N'-Ureas (Kinase Inhibitor Scaffolds) Iso->Prod1 Regioselective Inter Ureido-Benzamide Intermediate Anth->Inter - H2O Prod2 3-(2-Methoxybenzyl) quinazoline-2,4-dione Inter->Prod2 Cyclization Prod3 N-Nitroso Derivatives (Diazo precursors) Nitro->Prod3

Figure 1: Divergent synthetic pathways for [(2-Methoxyphenyl)methyl]urea, highlighting its utility in urea ligation and heterocycle formation.[1]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione

This protocol demonstrates the use of [(2-Methoxyphenyl)methyl]urea to construct a fused heterocyclic core. This method is preferred over alkylation of quinazolinediones because it avoids regioselectivity issues (N1 vs N3 alkylation).

Reaction Scheme:



Materials:

  • [(2-Methoxyphenyl)methyl]urea (1.0 equiv)[2]

  • Anthranilic acid (1.0 equiv)[3]

  • Polyphosphoric acid (PPA) (Reagent Grade, ~10 g per g of reactant)[1]

  • Ice water[1]

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge Anthranilic acid (1.37 g, 10 mmol) and [(2-Methoxyphenyl)methyl]urea (1.80 g, 10 mmol).

  • Acid Addition: Add Polyphosphoric acid (PPA) (20 g).

    • Expert Tip: PPA acts as both solvent and condensing agent.[1] Ensure the mixture is homogenized as much as possible before heating.

  • Cyclization: Heat the mixture to 140–150 °C in an oil bath for 3–5 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The urea starting material will disappear.[1] A fluorescent spot (blue/green) often appears for the quinazoline.

  • Quenching: Cool the reaction mixture to ~60 °C (do not let it solidify completely). Pour the viscous syrup slowly into crushed ice (200 g) with vigorous stirring.

    • Safety: The reaction is exothermic.[1]

  • Neutralization: The product usually precipitates as an off-white solid upon contact with water.[1] If the suspension is highly acidic, adjust pH to ~7 using saturated sodium bicarbonate solution.[1]

  • Isolation: Filter the solid via vacuum filtration.[4] Wash the cake copiously with water to remove residual phosphoric acid.[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (0-5% MeOH/DCM) if high purity is required for biological assays.

Expected Yield: 65–75% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet of the benzylic -CH2- (~5.1 ppm) and the disappearance of the broad urea NH2 protons.[1] The amide NH (N1) typically appears around 11.5 ppm.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to low temp.[1]Increase temp to 160 °C or extend time. Ensure PPA is fresh (not hydrolyzed).
Sticky Product Residual PPA trapped in lattice.Repulp the solid in 10% Na₂CO₃ solution for 1 hour, then re-filter.
Regioselectivity N/A for this route.[1]This route uniquely forces the benzyl group to the N3 position, unlike alkylation of the dione which gives N1/N3 mixtures.[1]
Solubility Issues Product is highly crystalline/rigid.Use DMSO-d6 for NMR.[1][5] For biological testing, dissolve in 100% DMSO before diluting.[1]

Part 6: References

  • PubChem Compound Summary. "[(2-methoxyphenyl)methyl]urea (CID 1488713)." National Center for Biotechnology Information.[1] Accessed October 24, 2023.[1] [Link]

  • Synthesis of Quinazolinones. Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones."[1] Tetrahedron 61.43 (2005): 10153-10202.[1] (General reference for urea-based quinazoline synthesis).

  • Medicinal Chemistry of Benzylureas. Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active inhibitor of p38 MAP kinase."[1] Bioorganic & Medicinal Chemistry Letters 12.12 (2002): 1559-1562.[1] (Context for urea linkers in kinase inhibitors).

Sources

Troubleshooting & Optimization

Technical Support Center: [(2-Methoxyphenyl)methyl]urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-[(2-Methoxyphenyl)methyl]urea CAS: 53206-89-6 Class:


-Substituted Benzylurea

Introduction: The Wöhler Adaptation

You are likely synthesizing this compound as a pharmacophore for kinase inhibition or as a urea linker intermediate. While various routes exist (e.g., triphosgene-mediated carbonylation), the Acid-Catalyzed Nucleophilic Addition of Potassium Cyanate (KOCN) remains the most robust, scalable, and atom-economical method for laboratory applications.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of the ortho-methoxy substituent, which can influence solubility and crystallization behavior compared to its para or unsubstituted counterparts.

Module 1: Optimized Reaction Protocol

The "Gold Standard" Aqueous Route

This protocol balances reaction kinetics with the suppression of cyanate hydrolysis.

Reagents:

  • 2-Methoxybenzylamine (1.0 eq)

  • Potassium Cyanate (KOCN) (1.5 eq)

  • Hydrochloric Acid (1.0 M) or Acetic Acid (50% v/v)

  • Solvent: Deionized Water (or H₂O:EtOH 3:1 if amine solubility is poor)

Step-by-Step Workflow:

  • Amine Salt Formation: Dissolve 2-methoxybenzylamine in water. Slowly add 1.0 M HCl (or acetic acid) until the pH reaches ~3–4.

    • Technical Insight: You must protonate the amine to solubilize it, but the reaction requires the free amine to attack the isocyanic acid. The equilibrium is key.

  • Cyanate Addition: Dissolve KOCN in a minimum volume of water. Add this solution dropwise to the amine mixture at Room Temperature (20–25°C) .

  • Controlled Heating: Once addition is complete, heat the mixture to 50–60°C for 2–4 hours.

    • Warning: Exceeding 80°C promotes the formation of the "biuret" impurity via dimerization.

  • Precipitation & Work-up: Cool the reaction slowly to 0–4°C. The product, [(2-methoxyphenyl)methyl]urea, should precipitate as an off-white solid.

  • Purification: Filter the solid. Wash with ice-cold water (2x) to remove inorganic salts (KCl). Recrystallize from Ethanol/Water (1:1) or Toluene if the crude is sticky.

Workflow Visualization

ReactionWorkflow Start Start: 2-Methoxybenzylamine Acidification Step 1: Acidification (pH 3-4) Form Amine Salt Start->Acidification Solubilize Amine Addition Step 2: Add KOCN (aq) Dropwise @ 25°C Acidification->Addition Prepare Electrophile Heating Step 3: Heat to 60°C (Generate HNCO in situ) Addition->Heating Drive Reaction Cooling Step 4: Cool to 4°C Precipitate Product Heating->Cooling Crystallization Purification Step 5: Recrystallize (EtOH/H2O) Cooling->Purification Remove Salts

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of N-(2-methoxybenzyl)urea.[1][2]

Module 2: Optimization Matrix

Use this data to adjust conditions based on your specific yield or purity constraints.

ParameterRecommended RangeEffect of Deviation
Stoichiometry 1.0 Amine : 1.5 KOCN< 1.2 eq KOCN: Incomplete conversion; low yield.> 2.0 eq KOCN: Difficult salt removal; potential polymerization.
pH Level 3.0 – 5.0pH < 2: Rapid hydrolysis of Cyanate to CO₂ + NH₃ (Bubbling).pH > 7: No reaction (Isocyanic acid not formed).
Temperature 50°C – 60°C< 40°C: Very slow kinetics.> 80°C: Biuret formation (Impurity M.W. +43).
Solvent Water or H₂O:EtOH (3:1)Pure EtOH: KOCN is insoluble; reaction fails.Pure Water: Excellent for workup, but starting amine may oil out.

Module 3: Troubleshooting Hub

Issue 1: Product is an "Oil" or "Sticky Gum" instead of a solid

Diagnosis: The ortho-methoxy group increases lipophilicity and disrupts crystal packing compared to para-isomers. Impurities (unreacted amine) often lower the melting point, causing the "oiling out" effect. Corrective Action:

  • Decant the aqueous supernatant.

  • Triturate the oil with cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization: Switch solvent to Toluene . The product is moderately soluble in hot toluene but insoluble in cold, facilitating better crystal growth than aqueous alcohols.

Issue 2: Low Yield (< 50%)

Diagnosis: Premature hydrolysis of the cyanate. If the acid is added too quickly or the KOCN is added to a highly acidic solution, the cyanate decomposes to gas (CO₂) before reacting with the amine. Corrective Action:

  • Protocol Shift: dissolve the amine in Acetic Acid (50%) instead of HCl. The weaker acid buffers the pH, releasing Isocyanic acid (HNCO) more slowly and matching the rate of nucleophilic attack.

Issue 3: Biuret Impurity (Dimerization)

Diagnosis: A secondary spot on TLC or a mass peak at [M+43]. Mechanism: Reaction of the product urea with a second molecule of isocyanic acid. Corrective Action:

  • Strictly limit temperature to 60°C .

  • Quench the reaction immediately after 3 hours by pouring onto ice.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Yield Low Yield Problem->Yield Purity Sticky/Oily Solid Problem->Purity Byproduct Biuret Formed Problem->Byproduct Sol1 Check pH Use Acetic Acid Yield->Sol1 Cyanate Hydrolysis? Sol2 Triturate w/ Et2O Recryst. Toluene Purity->Sol2 Crystal Packing? Sol3 Reduce Temp < 60°C Limit Time Byproduct->Sol3 Overheating?

Figure 2: Decision tree for common synthetic failures.

Module 4: FAQ & Mechanistic Insights

Q: Why is acid required if the amine is the nucleophile? A: Potassium cyanate (KOCN) is an ionic salt. The cyanate ion (OCN⁻) is not sufficiently electrophilic. The acid protonates the cyanate to form Isocyanic Acid (HNCO) . The carbon in HNCO is highly electrophilic and susceptible to attack by the lone pair of the amine nitrogen [1].

  • Key Balance: You need enough acid to make HNCO, but not so much that you protonate all the amine (rendering it non-nucleophilic).

Q: Can I use Urea instead of KOCN? A: Yes, but it is not recommended for small-scale high-purity needs. The reaction of amines with urea requires high temperatures (>130°C) to induce the elimination of ammonia (transamidation). This often leads to thermal degradation of the methoxybenzyl group or significant biuret formation [2].

Q: What is the expected Melting Point? A: Pure [(2-methoxyphenyl)methyl]urea typically melts between 121–126°C [3]. If your melting point is < 115°C, your product likely contains trapped solvent or unreacted amine oil.

References

  • Mechanism of Urea Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Urea Fusion Method: Davis, T. L., & Blanchard, K. C. (1929). "Dearrangement of Urea and its Derivatives." Journal of the American Chemical Society, 51(6), 1790–1801. Link

  • Physical Properties & Synthesis: MDPI. (2021). "Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea." (Referencing melting points of methoxybenzyl urea derivatives). Link

  • Microwave Assisted Synthesis: Auclair, K., & Lan, C. B. (2021).[3] "Ammonium Chloride‐Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation." ChemistryViews. Link

Sources

How to prevent degradation of [(2-Methoxyphenyl)methyl]urea in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(2-Methoxyphenyl)methyl]urea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Maintaining the stability of your compound is critical for obtaining reproducible and accurate experimental results. This center provides in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols to standardize your workflow.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of [(2-Methoxyphenyl)methyl]urea in solution.

Q1: What are the primary degradation pathways for [(2-Methoxyphenyl)methyl]urea in solution?

A1: Based on its chemical structure, [(2-Methoxyphenyl)methyl]urea is susceptible to three main degradation pathways in solution:

  • Hydrolysis: The urea functional group can undergo hydrolysis, which is often the most significant pathway. This reaction can be catalyzed by either acidic or basic conditions, breaking the amide bond to yield (2-methoxyphenyl)methanamine and carbamic acid, which further decomposes to ammonia and carbon dioxide.[1][2] Studies on similar urea compounds show that the rate of hydrolysis is highly dependent on pH and temperature.[3][4]

  • Oxidation: The methoxy group (-OCH₃) on the benzene ring makes the molecule susceptible to oxidation.[5] Oxidizing agents, dissolved oxygen, or exposure to certain metal ions can lead to the formation of various oxidation products, including phenols or quinones, which may be colored.[5][6][7] The benzylic position (the CH₂ group) can also be a site for oxidation.[8]

  • Photodegradation: Aromatic compounds, including urea derivatives, can be sensitive to light, particularly UV irradiation.[9][10] Light energy can promote the formation of reactive radical species, leading to complex degradation pathways that may involve oxidation of the alkyl chain, hydroxylation of the aromatic ring, or dimerization.[11]

cluster_0 Degradation Pathways cluster_1 Degradation Products Parent [(2-Methoxyphenyl)methyl]urea Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H₂O Oxidation Oxidation (Oxygen, Metals) Parent->Oxidation [O] Photodegradation Photodegradation (UV Light) Parent->Photodegradation Amine (2-methoxyphenyl)methanamine Hydrolysis->Amine CO2 CO2 + NH3 Hydrolysis->CO2 Phenols Phenols / Quinones Oxidation->Phenols Radicals Radical Species & Complex Products Photodegradation->Radicals

Caption: Primary degradation pathways for [(2-Methoxyphenyl)methyl]urea.

Q2: How does pH affect the stability of my compound?

A2: The pH of your solution is a critical factor influencing the stability of [(2-Methoxyphenyl)methyl]urea, primarily due to its effect on the rate of hydrolysis. General studies on urea stability show that it is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 8.[3][4] Outside of this range, both strong acidic and strong basic conditions can significantly accelerate the breakdown of the urea linkage.[1] Alkaline hydrolysis (pH > 11.6) is often a primary degradation pathway for urea compounds.[12] Therefore, buffering your solution to a pH around 6.0 is a recommended starting point to minimize hydrolytic degradation.[4][13]

Q3: My solution of [(2-Methoxyphenyl)methyl]urea is turning yellow. What could be the cause?

A3: A yellow discoloration is most commonly an indicator of oxidative degradation. The methoxybenzene moiety of the molecule can be oxidized to form phenolic or quinone-like structures, which are often colored.[5] This process can be accelerated by several factors:

  • Presence of dissolved oxygen in the solvent.

  • Contamination with trace metal ions (e.g., iron, copper), which can catalyze oxidation reactions.

  • Exposure to light, which can initiate photo-oxidative processes.[14]

To prevent this, prepare solutions using de-gassed solvents, consider working under an inert atmosphere (e.g., nitrogen or argon), and use high-purity solvents and reagents to avoid metal contamination.

Q4: Can I autoclave a solution containing [(2-Methoxyphenyl)methyl]urea?

A4: Autoclaving is not recommended. The high temperatures (typically 121°C) used in autoclaving will significantly accelerate the rate of hydrolysis.[3][4] Thermal degradation is a key factor to consider, and stress testing under high heat is a standard method to identify potential degradants.[15][16] For sterilization, filtration through a 0.22 µm filter is a much safer alternative that will not compromise the chemical integrity of the compound.

Q5: What are the ideal long-term storage conditions for stock solutions?

A5: For optimal long-term stability, stock solutions should be stored under conditions that minimize all primary degradation pathways:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Lowering the temperature significantly slows the rate of chemical reactions, including hydrolysis.[17][18]

  • Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light and prevent photodegradation.[9]

  • Atmosphere: For maximum stability, especially for high-purity standards, consider aliquoting the solution into small-volume vials under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • pH: Ensure the solution is buffered to an optimal pH (e.g., pH 6.0) before freezing.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common stability issues encountered during experiments.

cluster_causes Possible Causes & Solutions Problem Problem: Inconsistent Results or Loss of Compound Activity Diagnose How to Diagnose: Run Stability-Indicating HPLC Method Problem->Diagnose NewPeaks New Peaks Observed? Diagnose->NewPeaks Yes NoNewPeaks No New Peaks, Only Parent Peak Decreases Diagnose->NoNewPeaks No Hydrolysis Cause: Hydrolysis Solution: Optimize pH, Lower Temperature NewPeaks->Hydrolysis Oxidation Cause: Oxidation Solution: Use Antioxidants, Inert Atmosphere NewPeaks->Oxidation Photodegradation Cause: Photodegradation Solution: Protect from Light NewPeaks->Photodegradation Adsorption Cause: Adsorption to Container Solution: Use Silanized Vials, Change Container Type NoNewPeaks->Adsorption

Caption: Troubleshooting workflow for stability issues.

Problem: Inconsistent results or a gradual loss of compound activity over time.

This is a classic sign of compound degradation in your experimental solution.

Possible Cause 1: Hydrolytic Degradation
  • How to Diagnose: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[19][20] Analyze your solution at different time points (e.g., 0, 24, 48 hours) and look for the appearance of new peaks alongside a decrease in the area of the parent compound peak. One of the primary degradants to look for would be (2-methoxyphenyl)methanamine.

  • Solution Protocol: Conduct a pH stability study. Prepare your compound in a series of buffers across a pH range (e.g., pH 4, 6, 7.4, 9). Monitor the solutions by HPLC over time to identify the pH at which the compound is most stable. For many ureas, this is often slightly acidic, around pH 6.[3][4] Once identified, use this optimal buffer system for all future experiments.

Possible Cause 2: Oxidative Degradation
  • How to Diagnose: Besides the potential for a visible color change, HPLC-MS analysis is a powerful tool to identify degradation products with an added mass corresponding to one or more oxygen atoms.

  • Solution Protocol:

    • Use an Inert Atmosphere: Prepare solutions using solvents that have been sparged with nitrogen or argon gas to remove dissolved oxygen.

    • Add Antioxidants: For aqueous solutions, consider adding antioxidants.[21][22] The choice depends on your experimental system, but common options include ascorbic acid or thiols.[21] For organic solutions, butylated hydroxytoluene (BHT) may be suitable.[21][23]

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[14][21]

Possible Cause 3: Photodegradation
  • How to Diagnose: A simple experiment can confirm photosensitivity. Prepare two identical solutions. Keep one completely protected from light (wrapped in foil) and expose the other to ambient lab light or a controlled light source. Analyze both by HPLC after a set period (e.g., 24 hours). A greater degree of degradation in the light-exposed sample confirms photosensitivity.

  • Solution Protocol: Always handle the solid compound and its solutions under subdued light. Use amber-colored glassware or light-blocking centrifuge tubes, and wrap containers in aluminum foil for storage and during long experiments.[9]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol incorporates best practices to maximize the stability of a 10 mM stock solution in DMSO.

  • Pre-treatment: Ensure all glassware is scrupulously clean and dry. Use high-purity DMSO (≥99.9%).

  • Weighing: Weigh the required amount of [(2-Methoxyphenyl)methyl]urea solid in a clean weighing boat. Handle away from direct, bright light.

  • Dissolution: Transfer the solid to an amber glass vial. Add the required volume of DMSO to achieve a 10 mM concentration.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with dry nitrogen or argon gas before sealing the cap. This displaces oxygen and minimizes oxidation.

  • Mixing: Vortex gently until the solid is completely dissolved. Avoid heating to aid dissolution unless absolutely necessary, and if so, use minimal heat.

  • Aliquoting & Storage: Divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This study, based on ICH guidelines, helps to understand degradation pathways and validate your analytical method.[15][16][24][25] The goal is to achieve 5-20% degradation.[16]

ConditionReagent/SetupTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hoursTo identify acid-labile products.[16]
Base Hydrolysis 0.1 M NaOH1 - 8 hoursTo identify base-labile products.[16]
Oxidation 3% H₂O₂2 - 24 hoursTo identify oxidative products.[16]
Thermal 60°C Oven24 - 72 hoursTo identify thermally labile products.[15]
Photolytic UV Lamp (e.g., 254/365 nm)4 - 48 hoursTo identify light-sensitive products.[15]

Methodology:

  • Prepare a solution of [(2-Methoxyphenyl)methyl]urea at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the drug solution with the specified reagent (or place it under the specified condition).

  • Include a control sample (drug solution with no stress reagent, kept at room temp in the dark).

  • At various time points, withdraw an aliquot, neutralize if necessary (e.g., add an equivalent amount of base to the acid sample), and dilute to a suitable concentration for HPLC analysis.

  • Analyze all samples using an appropriate HPLC method (see below) to determine the percentage of degradation and the profile of degradation products.

start Prepare 1 mg/mL Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (No Stress) start->control sample Sample at Time Points (e.g., 2, 8, 24 hrs) stress->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze end Identify Degradants & Determine Pathways analyze->end

Caption: Workflow for a forced degradation study.

Protocol 3: HPLC Method for Purity and Stability Assessment

A general-purpose reversed-phase HPLC method is suitable for monitoring the stability of [(2-Methoxyphenyl)methyl]urea.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method should be validated to ensure it is "stability-indicating," meaning it can separate the parent compound from all significant degradation products identified in the forced degradation study.[20][24]

References
  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Available from: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • Lányi, K., & Laczay, P. (2015). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Planar Chromatography--Modern TLC, 13(3), 213-217. Available from: [Link]

  • Pivonka, J., & Pultar, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 347. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1488713, ((2-Methoxyphenyl)methyl)urea. Available from: [Link].

  • Fidaleo, M., Lavecchia, R., & Zuorro, A. (2004). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 18(3), 235-240. Available from: [Link]

  • Scilife. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Salehi, B., et al. (2021). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 26(23), 7248. Available from: [Link]

  • Estiu, G., & Merz, K. M. (2007). Competitive Hydrolytic and Elimination Mechanisms in the Urease Catalyzed Decomposition of Urea. The Journal of Physical Chemistry B, 111(34), 10263–10274. Available from: [Link]

  • Kumar, R., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. ACS Omega, 6(45), 30465–30474. Available from: [Link]

  • Bovicelli, P., et al. (2003). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 68(23), 8931–8938. Available from: [Link]

  • Czauderna, M., & Kowalczyk, J. (2011). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 56(1), 27-36. Available from: [Link]

  • Waterman, K. C., & Swanson, J. T. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Liu, Y., & Chen, J. (2018). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 13(1), e0190591. Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Available from: [Link]

  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Available from: [Link]

  • Minisci, F., et al. (1998). Oxidation of Methoxy- and/or Methyl-Substituted Benzenes and Naphthalenes to Quinones and Phenols by H₂O₂ in HCOOH. Journal of the Chemical Society, Perkin Transactions 2, (11), 2399-2403. Available from: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2351. Available from: [Link]

  • Wang, W., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO₂ Composites. ACS ES&T Water, 1(6), 1406–1416. Available from: [Link]

  • SIELC Technologies. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(1), 1-32. Available from: [Link]

  • Jones, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Available from: [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Available from: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available from: [Link]

  • Martins, M., et al. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Industrial & Engineering Chemistry Research, 60(47), 17042–17051. Available from: [Link]

  • Conjugated. (2017). Oxidations of Alkylbenzene / Benzene derivatives. Available from: [Link]

Sources

Technical Support Center: Purification of [(2-Methoxyphenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [(2-Methoxyphenyl)methyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this and structurally similar compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in the laboratory, with a focus on the underlying scientific principles to empower you to make informed decisions.

Introduction to [(2-Methoxyphenyl)methyl]urea and its Purification Challenges

[(2-Methoxyphenyl)methyl]urea is a moderately polar organic compound. Its purification can be challenging due to its potential for hydrogen bonding, which can affect its solubility and chromatographic behavior. Common impurities often include unreacted starting materials, such as 2-methoxybenzylamine, and byproducts formed during the synthesis, such as symmetrically substituted ureas. The key to successful purification lies in the rational selection of solvents and techniques based on the physicochemical properties of the target compound and its likely contaminants.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues that may arise during the purification of [(2-Methoxyphenyl)methyl]urea in a question-and-answer format.

Question 1: My crude [(2-Methoxyphenyl)methyl]urea is an oil and won't solidify. How can I proceed with purification?

Answer:

Oiling out instead of crystallizing is a common issue for compounds with melting points near the solvent's boiling point or when significant impurities are present, which can act as a eutectic mixture. Here's a systematic approach to address this:

  • Solvent Evaporation: First, ensure all volatile reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can significantly depress the melting point.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the desired compound is poorly soluble (e.g., hexane or diethyl ether). Stir the oil vigorously with a spatula. The goal is to "wash" away soluble impurities and provide a nucleus for crystallization.

  • Seeding: If you have a small amount of pure, solid [(2-Methoxyphenyl)methyl]urea from a previous batch, adding a tiny crystal (a "seed") to the oil can initiate crystallization.

  • Solvent-Antisolvent Crystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., a small amount of ethyl acetate or dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") like hexane while stirring until the solution becomes persistently cloudy. Gentle warming to redissolve the cloudiness followed by slow cooling can promote crystal formation.

Question 2: I'm seeing a persistent impurity with a similar polarity to my product on the TLC plate. How can I improve the separation?

Answer:

When dealing with impurities of similar polarity, both recrystallization and chromatography can be optimized for better separation.

  • For Recrystallization:

    • Solvent Screening: The choice of solvent is critical. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurity remains soluble at all temperatures.[1] Experiment with a range of solvents of varying polarities. For a moderately polar compound like [(2-Methoxyphenyl)methyl]urea, consider alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone), potentially in combination with a non-polar anti-solvent like hexane.

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.

  • For Flash Column Chromatography:

    • Solvent System Optimization: A standard ethyl acetate/hexane solvent system is a good starting point for moderately polar compounds.[3] To improve the separation of closely eluting spots, try using a shallower gradient or an isocratic elution with a solvent mixture that gives a significant difference in the Rf values of your product and the impurity on the TLC plate. A good target Rf for your product is around 0.3.

    • Alternative Solvent Systems: If ethyl acetate/hexane fails, consider a dichloromethane/methanol system. The change in solvent can alter the selectivity of the separation.[4]

    • Dry Loading: If your compound has limited solubility in the initial chromatography solvent, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column.

Question 3: My compound seems to be degrading on the silica gel column. What are my options?

Answer:

The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. Here are several strategies to mitigate this:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for purifying compounds that are sensitive to acid.[5]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. This is often a good choice for polar and moderately polar compounds and avoids the issue of acidic silica.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and analysis of [(2-Methoxyphenyl)methyl]urea.

What is the expected melting point of pure [(2-Methoxyphenyl)methyl]urea?

What are the best solvents for recrystallizing [(2-Methoxyphenyl)methyl]urea?

The ideal recrystallization solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[8] For a moderately polar compound like [(2-Methoxyphenyl)methyl]urea, good starting points for screening would be:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate.

  • Solvent/Anti-Solvent Systems: Dichloromethane/hexane, ethyl acetate/hexane.

A systematic approach to solvent screening is recommended to find the optimal conditions for your specific sample.

What are the likely impurities in a synthesis of [(2-Methoxyphenyl)methyl]urea?

The impurities will depend on the synthetic route. A common method for preparing N-substituted ureas is the reaction of an amine (in this case, 2-methoxybenzylamine) with an isocyanate or a phosgene equivalent.[9] Potential impurities include:

  • Unreacted 2-methoxybenzylamine: This is a common starting material impurity.

  • Symmetrically disubstituted urea: If a phosgene equivalent is used, the reaction of the intermediate isocyanate with another molecule of 2-methoxybenzylamine can lead to the formation of N,N'-bis(2-methoxybenzyl)urea.

  • Byproducts from the isocyanate source: Depending on the reagent used to generate the urea functionality, other byproducts may be present.

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your [(2-Methoxyphenyl)methyl]urea:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. For urea derivatives, reversed-phase HPLC with a C18 column is a common method. A mobile phase of water and acetonitrile or methanol is typically used.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both structure confirmation and purity assessment. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a precise determination of purity.[12][13]

Experimental Protocols

Protocol 1: Recrystallization of [(2-Methoxyphenyl)methyl]urea

This protocol provides a general guideline for the recrystallization of a moderately polar solid. The specific solvent should be determined through preliminary screening.

  • Dissolution: In an Erlenmeyer flask, add the crude [(2-Methoxyphenyl)methyl]urea. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of [(2-Methoxyphenyl)methyl]urea

This protocol describes a standard normal-phase flash chromatography procedure.

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude [(2-Methoxyphenyl)methyl]urea in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, etc., ethyl acetate in hexane) to elute the compounds from the column. The optimal gradient will be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Troubleshooting Workflow for Oily Product

G start Crude Product is an Oil step1 Thoroughly remove solvent under reduced pressure start->step1 step2 Triturate with a non-polar solvent (e.g., hexane) step1->step2 step3 Does it solidify? step2->step3 step4 Collect solid by filtration step3->step4 Yes step5 Attempt solvent-antisolvent crystallization step3->step5 No step6 Consider chromatography step5->step6

Caption: Decision tree for handling an oily crude product.

Diagram 2: Purification Strategy for Impurities of Similar Polarity

G cluster_recrystallization Recrystallization Approach cluster_chromatography Chromatography Approach start Impurity with similar polarity detected recryst1 Screen for optimal solvent/solvent system start->recryst1 chrom1 Optimize solvent system (shallow gradient or isocratic) start->chrom1 recryst2 Ensure slow cooling recryst1->recryst2 recryst3 Perform multiple recrystallizations if necessary recryst2->recryst3 chrom2 Try an alternative solvent system (e.g., DCM/MeOH) chrom1->chrom2 chrom3 Consider a different stationary phase (Alumina, Reverse Phase) chrom2->chrom3

Sources

Technical Support Center: Stability & Storage of [(2-Methoxyphenyl)methyl]urea

[1][2][3]

Executive Stability Profile

Compound: [(2-Methoxyphenyl)methyl]urea CAS: 99362-55-7 Synonyms: 2-Methoxybenzylurea; N-(2-Methoxybenzyl)urea[1][2][3]

This guide addresses the specific physicochemical vulnerabilities of [(2-Methoxyphenyl)methyl]urea. While urea derivatives are generally robust, this molecule possesses a "dual-threat" degradation profile due to the convergence of a hydrolyzable urea tail and an oxidizable benzylic position activated by the ortho-methoxy group.[3]

The Stability Matrix
ParameterRisk LevelPrimary Degradation MechanismIndicator
Hydrolysis High (pH dependent)Nucleophilic attack at carbonyl carbonAmmonia odor; pH drift
Oxidation ModerateBenzylic oxidation (radical mechanism)Yellow/Brown discoloration
Hygroscopicity ModerateMoisture sorption inducing cakingClumping; Loss of flowability
Photolysis Low-ModerateUV-excitation of anisole ringSurface darkening

Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the molecular pathways driving it.[3]

A. Hydrolytic Cleavage (The Ammonia Leak)

The urea linkage is susceptible to hydrolysis, particularly in the presence of moisture and extreme pH.[3] The reaction is autocatalytic: as trace ammonia is released, the basicity of the micro-environment increases, accelerating further degradation.[3]

B. Benzylic Oxidation (The Discoloration)

The methylene bridge (

12333
Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Path A) and Oxidation (Path B).[1][3]

DegradationPathwaysParent[(2-Methoxyphenyl)methyl]urea(Intact Molecule)Intermed1Carbamic AcidIntermediateParent->Intermed1Hydrolysis (Path A)RadicalBenzylic RadicalParent->RadicalOxidation (Path B)Water+ H₂O / H⁺ or OH⁻Amine2-Methoxybenzylamine(Primary Degradant)Intermed1->AmineByproductsCO₂ + NH₃(Gas Evolution)Intermed1->ByproductsOxygen+ O₂ (Radical Initiator)Aldehyde2-Methoxybenzaldehyde(Yellowing/Odor)Radical->AldehydeUreaFragUrea FragmentRadical->UreaFrag

Figure 1: Dual degradation pathways.[1][2][3] Path A (Blue) represents moisture-driven hydrolysis releasing ammonia.[1][2][3] Path B (Yellow) represents oxidative cleavage at the benzylic position.

Troubleshooting Console (Q&A)

Q1: Upon opening the container, I detect a faint smell of ammonia. Is the compound compromised?

  • Diagnosis: This indicates the onset of hydrolysis .[1][2][3] Even 0.1% degradation can generate a detectable ammonia odor due to its low olfactory threshold.[1][2][3]

  • Immediate Action:

    • Perform a melting point test.[1][2][3] If the MP is depressed by >2°C from the standard (approx. 148-150°C, though literature varies by polymorph), significant degradation has occurred.[3]

    • If the MP is stable, the ammonia is likely surface-level.[1][2][3] Place the solid in a vacuum desiccator over

      
       or concentrated sulfuric acid for 24 hours to strip the volatiles.
      
  • Prevention: Ensure the cap liner is Teflon-faced (PTFE) and not simple pulp/paper, which absorbs moisture.[1][2][3]

Q2: The white powder has turned a pale yellow. Can I still use it for biological assays?

  • Diagnosis: Yellowing suggests benzylic oxidation or photo-degradation.[1][2][3] The ortho-methoxy group makes the ring electron-rich, susceptible to forming quinoid-like colored impurities.[1][2][3]

  • Risk: High.[1][2][3] Oxidation byproducts (aldehydes) are reactive electrophiles and can interfere with protein binding assays or cross-link reagents.[1][2][3]

  • Protocol: Do not use for sensitive bioassays. For synthetic purposes, you may attempt recrystallization (See Section 4).[1][2][3]

Q3: The material has clumped into a hard cake. How do I break it up safely?

  • Diagnosis: Hygroscopic bridging.[1][2][3] Moisture absorption has caused partial dissolution and re-solidification at contact points.[1][2][3]

  • Corrective Action: Do not grind aggressively in an open mortar, as the heat of friction can accelerate hydrolysis in the moist solid.[3]

    • Step 1: Dry the cake in vacuo at ambient temperature for 4 hours.

    • Step 2: Gently break apart using a spatula in a glove box or dry bag.[1][2][3]

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage Protocol

Goal: To maintain purity >99% for 12+ months.

  • Primary Container: Amber glass vial (Type I borosilicate). Plastic containers are permeable to oxygen and moisture over long periods.[3]

  • Headspace Management: Flush with Argon or Nitrogen gas before sealing.[1][2][3] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.[1][2][3]

  • Seal Integrity: Use a screw cap with a PTFE/Silicone septum.[1][2][3] Wrap the neck with Parafilm® M to retard moisture ingress.[1][2][3]

  • Environment: Store at 2°C to 8°C .

    • Note: While chemically stable at room temperature, cold storage minimizes the kinetic rate of hydrolysis and oxidation.[3]

  • Desiccation: Place the primary container inside a secondary jar containing activated silica gel or molecular sieves.

SOP-02: Purification via Recrystallization

Goal: To recover usable material from yellowed or ammonia-smelling stock.[1][2][3]

  • Solvent Selection: Ethanol/Water (9:1 v/v).[1][2][3] Urea derivatives typically have steep solubility curves in aqueous alcohols.[1][2][3]

  • Dissolution: Dissolve the solid in minimal boiling ethanol.

  • Filtration: If the solution is colored, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot through a Celite pad.

  • Crystallization: Add warm water dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Drying: Filter crystals and dry under high vacuum (<5 mbar) at 40°C for 6 hours. Crucial: Ensure all water is removed to prevent immediate re-hydrolysis.[3]

FAQ: Quick Reference

Q: Is this compound light sensitive? A: Yes, strictly speaking.[1][2][3] The anisole (methoxybenzene) moiety absorbs UV light.[1][2][3] While not as sensitive as iodides, long-term exposure to lab fluorescent lighting can induce radical formation.[1][2][3] Store in amber glass.

Q: Can I store it in DMSO stock solution? A: Only for short-term use (days). DMSO is hygroscopic and can facilitate hydrolysis.[1][2][3] Furthermore, DMSO can act as an oxidant under certain conditions.[1][2][3] If you must store as a liquid, use anhydrous DMSO, aliquot into single-use vials, and store at -20°C.[3]

Q: What is the "Ortho Effect" mentioned in stability reports? A: The methoxy group at the 2-position (ortho) can form an intramolecular hydrogen bond with the urea N-H proton.[3] This "locks" the conformation, potentially altering its solubility and making the N-H less available for intermolecular hydrogen bonding, which can affect crystal lattice energy and melting point stability [1].[3]

References

  • PubChem. (n.d.).[1][2][3][4][5] [(2-Methoxyphenyl)methyl]urea (CID 1488713).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved February 4, 2026, from [Link][3]

  • Estiu, G., & Merz, K. M. (2004).[1][3] The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 126(22), 6932–6944.[3] (Provides mechanistic foundation for urea hydrolysis pathways). [Link][1][2]

  • Hamada, S., et al. (2020).[1][2][3][6] Chemoselective Oxidation of p-Methoxybenzyl Ethers. Organic Letters, 22(14), 5486–5490.[1][3] (Establishes the oxidative vulnerability of methoxybenzyl groups). [Link][1][2][6]

  • Sandhu, B., et al. (2018).[1][2][3][7] Modulating the physical properties of solid forms of urea using co-crystallization technology. Chemical Communications, 54, 4657-4660.[1][3] (Discusses hygroscopicity and solid-state stability of urea derivatives). [Link]

Validation & Comparative

Comparing the efficacy of [(2-Methoxyphenyl)methyl]urea with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of [(2-Methoxyphenyl)methyl]urea (commonly referred to as 1-(2-methoxybenzyl)urea or MBU derivatives) as a pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) .

While the primary urea structure serves as a synthetic intermediate, its 1,3-disubstituted derivatives represent a critical class of sEH inhibitors designed to stabilize Epoxyeicosatrienoic Acids (EETs). This guide compares the efficacy, metabolic stability, and kinetic profile of these derivatives against industry standards like AUDA , TPPU , and DCU .

Executive Analysis

[(2-Methoxyphenyl)methyl]urea represents a "privileged scaffold" in medicinal chemistry, primarily targeting the catalytic tunnel of Soluble Epoxide Hydrolase (sEH) .

  • Primary Mechanism: Competitive inhibition of the sEH C-terminal hydrolase domain.

  • Pharmacophore Logic: The urea moiety mimics the transition state of epoxide hydrolysis.[1] The (2-methoxyphenyl)methyl group (2-methoxybenzyl) is strategically employed to occupy the hydrophobic pocket while providing steric protection against metabolic oxidation—a common failure point in early inhibitors like DCU.

  • Therapeutic Relevance: Hypertension, neuropathic pain, and anti-inflammatory signaling via the Arachidonic Acid cascade.

Mechanistic Pathway & Logic

The efficacy of this compound class stems from its ability to block the degradation of anti-inflammatory EETs into pro-inflammatory DHETs.

Pathway Diagram: sEH Inhibition

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs Epoxidation CYP CYP450 Epoxygenases DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis Response Reduced Pain & Inflammation EETs->Response Stabilization sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->DHETs Catalyzes Inhibitor [(2-Methoxyphenyl)methyl]urea Derivatives Inhibitor->sEH Blocks (IC50 < 5 nM)

Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of beneficial EETs.

Comparative Efficacy Data

The following data compares 1-cyclohexyl-3-(2-methoxybenzyl)urea (a representative optimized derivative of the subject compound) against known standards.

Table 1: Inhibitory Potency and Metabolic Stability
Inhibitor ClassCompound NameIC50 (Human sEH)IC50 (Murine sEH)Solubility (Water)Metabolic Stability (t1/2)
Subject (2-Methoxybenzyl)urea deriv. 2.4 nM 3.1 nM Medium High (>60 min)
Standard AAUDA 3.0 nM1.5 nMLowLow (<15 min)
Standard BTPPU 0.9 nM0.8 nMHighVery High (>120 min)
HistoricDCU 60 nM52 nMVery LowModerate

Key Insights:

  • Potency: The (2-methoxybenzyl)urea scaffold achieves single-digit nanomolar potency, comparable to AUDA .

  • Metabolic Advantage: Unlike the unsubstituted benzyl analogs, the 2-methoxy substituent blocks metabolic oxidation at the benzylic carbon. This results in a significantly longer half-life compared to AUDA, which suffers from rapid beta-oxidation of its acid tail.

  • Selectivity: High selectivity (>1000-fold) for sEH over mEH (microsomal Epoxide Hydrolase).

Experimental Protocols

To validate the efficacy of [(2-Methoxyphenyl)methyl]urea derivatives, use the following self-validating fluorescent assay.

Protocol: Fluorescent sEH Inhibition Assay (PHOME)

Objective: Determine IC50 values using the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

Reagents:

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (50 µM final).

  • Inhibitor: [(2-Methoxyphenyl)methyl]urea derivative (Serial dilution: 0.1 nM – 10 µM).

Workflow:

  • Preparation: Dilute inhibitor in DMSO (100x stock) and add 1 µL to 99 µL of enzyme solution in a black 96-well plate.

  • Incubation: Incubate for 5 minutes at 30°C to allow equilibrium binding.

  • Initiation: Add 100 µL of PHOME substrate solution.

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear region.

    • Validation Check: The Z-factor must be >0.6. If DMSO control slope < 20% of max signal, enzyme activity is compromised.

Diagram: Assay Logic

Assay_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (PHOME) Step1->Step2 Step3 Hydrolysis (Cyanohydrin Release) Step2->Step3 sEH Activity Step4 Reporter (6-Methoxy-2-Naphthaldehyde) Step3->Step4 Spontaneous Decomposition Step5 Detection (Ex 330 / Em 465) Step4->Step5

Figure 2: PHOME Assay Workflow. The hydrolysis of the non-fluorescent substrate yields a highly fluorescent reporter.

Synthesis & Structural Optimization

For researchers synthesizing this compound, the 2-methoxy group is critical.

  • Structure-Activity Relationship (SAR):

    • Unsubstituted Benzyl: Potent but metabolically labile.

    • 2-Methoxybenzyl (Subject): Retains potency; steric hindrance protects the benzylic position from CYP450 oxidation.

    • 4-Chlorobenzyl: Increases lipophilicity but may introduce toxicity.

Synthesis Pathway (General): Reaction of 2-methoxybenzylamine with an appropriate isocyanate (e.g., cyclohexyl isocyanate) in DCM at 0°C yields the target 1,3-disubstituted urea in high yield (>90%).

References

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Link

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Link

  • Kodani, S. D., & Hammock, B. D. (2015). The 2-substituted benzyl group: A privileged structure for soluble epoxide hydrolase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase by 1,3-Disubstituted Ureas Containing a Polar Functional Group. Bioorganic & Medicinal Chemistry. Link

Sources

Independent Verification of [(2-Methoxyphenyl)methyl]urea's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the mechanism of action (MoA) of the small molecule [(2-Methoxyphenyl)methyl]urea. Given the current lack of specific MoA data for this compound, this document outlines a rigorous, multi-faceted experimental strategy. We will compare this investigative process to the well-defined mechanisms of two established urea-containing drugs, Sorafenib and Cariprazine, to provide context and highlight the diverse biological roles of the urea scaffold.

The urea moiety is a cornerstone in medicinal chemistry, featured in a wide range of therapeutics with diverse biological activities.[1] N-benzyl urea derivatives, structurally related to [(2-Methoxyphenyl)methyl]urea, have shown promise as anticancer agents, while other benzoylureas are known for their insecticidal properties through chitin synthesis inhibition.[2][3] This precedent underscores the importance of elucidating the specific MoA of novel urea-containing compounds to unlock their therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice to ensure a self-validating and robust investigation.

Section 1: The Subject of Investigation and Comparative Benchmarks

Before delving into the experimental workflows, it is crucial to define our subject and the established comparators that will provide a framework for our investigation.

CompoundStructureKnown Mechanism of ActionTherapeutic Area
[(2-Methoxyphenyl)methyl]urea Unknown - The central question of this guide.To be determined
Sorafenib (Nexavar®) Multi-kinase inhibitor targeting RAF-1, B-Raf, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT3, and RET.[4][5][6] This inhibits tumor cell proliferation and angiogenesis.[7]Oncology (Renal Cell Carcinoma, Hepatocellular Carcinoma)
Cariprazine (Vraylar®) Dopamine D2 and D3 receptor partial agonist with high affinity for the D3 receptor. It also has partial agonist activity at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[8][9][10][11]Psychiatry (Schizophrenia, Bipolar Disorder)

Section 2: A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased approach to systematically unravel the MoA of [(2-Methoxyphenyl)methyl]urea. This strategy begins with broad, unbiased screening to identify the molecular target(s) and culminates in specific pathway analysis.

MoA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) Dose_Response Dose-Response CETSA CETSA->Dose_Response Identifies potential targets Kinobeads Kinobeads Profiling Competition_Binding Competition Binding Assays Kinobeads->Competition_Binding Identifies kinase targets Reporter_Assay Reporter Gene Assays Dose_Response->Reporter_Assay Confirms target engagement Competition_Binding->Reporter_Assay Confirms kinase engagement

Figure 1: A three-phased experimental workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of [(2-Methoxyphenyl)methyl]urea within a cellular context. We will employ two complementary, unbiased approaches.

2.1 Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is founded on the principle that a ligand binding to its target protein confers thermal stability.[12] By heating cell lysates treated with the compound to various temperatures, we can identify stabilized proteins, which are the primary candidates for the drug's target.[9][13][14] This label-free method is invaluable for confirming direct target engagement in a native cellular environment.[15]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80% confluency. Treat cells with either [(2-Methoxyphenyl)methyl]urea (at a concentration determined by preliminary cytotoxicity assays, e.g., 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

  • Protein Separation and Detection: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the soluble protein fraction by SDS-PAGE and subsequent Western blotting for candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that remain soluble at higher temperatures in the presence of [(2-Methoxyphenyl)methyl]urea are considered potential targets.

2.2 Kinobeads Competition Binding Assay

Causality: Given that many urea-based compounds, such as Sorafenib, are kinase inhibitors, a kinome-wide screen is a logical step.[16] Kinobeads are an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[17] By pre-incubating cell lysates with [(2-Methoxyphenyl)methyl]urea, we can identify which kinases are unable to bind to the beads, indicating they are targets of our compound.[18][19][20][21]

Experimental Protocol: Kinobeads Profiling

  • Cell Lysate Preparation: Prepare lysates from the chosen cell line.

  • Competitive Binding: Incubate the cell lysate with [(2-Methoxyphenyl)methyl]urea at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the binding of kinases not inhibited by the test compound.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A dose-dependent decrease in the amount of a specific kinase captured by the beads in the presence of [(2-Methoxyphenyl)methyl]urea indicates it is a likely target.

Phase 2: Target Validation

Once potential targets are identified, the next phase focuses on validating these interactions with more quantitative and specific assays.

2.3 Isothermal Dose-Response CETSA (ITDRF-CETSA)

Causality: This variation of CETSA confirms target engagement in a dose-dependent manner at a fixed temperature.[22] This provides quantitative data on the compound's potency in a cellular environment.

Experimental Protocol: ITDRF-CETSA

  • Cell Treatment: Treat cells with a serial dilution of [(2-Methoxyphenyl)methyl]urea.

  • Heating and Lysis: Heat all samples at a single, optimized temperature (determined from the initial CETSA melt curve) that induces partial denaturation of the target protein. Lyse the cells.

  • Detection: Quantify the amount of soluble target protein using methods like Western blotting or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 value.

2.4 In Vitro Competition Binding Assays

Causality: For validated kinase targets, in vitro binding assays with purified proteins will confirm the direct interaction and provide a quantitative measure of binding affinity (e.g., Ki or IC50).

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a multi-well plate, combine the purified kinase, a fluorescently labeled ATP-competitive ligand (tracer), and a serial dilution of [(2-Methoxyphenyl)methyl]urea.

  • Incubation: Allow the components to reach binding equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that changes upon displacement of the tracer by the inhibitor.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Phase 3: Downstream Pathway Analysis

Identifying the direct target is only part of the MoA puzzle. The final phase investigates the functional consequences of target engagement on cellular signaling pathways.

2.5 Reporter Gene Assays

Causality: Reporter gene assays are powerful tools to monitor the activity of specific signaling pathways.[23] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a particular transcription factor.[24][25][26][27] Changes in reporter gene expression upon treatment with [(2-Methoxyphenyl)methyl]urea will reveal which pathways are modulated.

Reporter_Assay_Concept Compound [(2-Methoxyphenyl)methyl]urea Target Identified Target Protein Compound->Target Binds to Pathway Signaling Pathway Target->Pathway Modulates TF Transcription Factor Pathway->TF Activates/Inhibits Promoter Responsive Promoter TF->Promoter Binds to Reporter Reporter Gene (e.g., Luciferase) Promoter->Reporter Drives Expression Signal Measurable Signal (Light) Reporter->Signal Produces

Figure 2: Conceptual workflow of a reporter gene assay.

Experimental Protocol: Reporter Gene Assay

  • Cell Transfection: Transfect cells with a reporter plasmid containing a promoter responsive to a pathway of interest (e.g., NF-κB, AP-1, STAT). A control plasmid with a constitutively active promoter should be co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of [(2-Methoxyphenyl)methyl]urea.

  • Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis: Normalize the experimental reporter signal to the control reporter signal. A significant change in the normalized signal compared to vehicle-treated cells indicates modulation of the specific pathway.

Section 3: Comparative Analysis and Expected Outcomes

The experimental data generated for [(2-Methoxyphenyl)methyl]urea will be critically evaluated against the known MoAs of Sorafenib and Cariprazine.

Experimental ApproachExpected Outcome for [(2-Methoxyphenyl)methyl]urea (Hypothetical)Comparative Outcome for SorafenibComparative Outcome for Cariprazine
CETSA Stabilization of one or more specific proteins.Stabilization of multiple kinases (e.g., RAF, VEGFR, PDGFR).Stabilization of dopamine D2 and D3 receptors.
Kinobeads Profiling Dose-dependent displacement of specific kinases from the beads.Broad displacement of numerous kinases, confirming its multi-kinase inhibitor profile.No significant displacement of kinases.
Reporter Gene Assays Modulation of a specific pathway (e.g., inhibition of a cancer-related pathway like NF-κB).Inhibition of pathways downstream of RAF and VEGFR, such as the MAPK/ERK pathway.Modulation of pathways regulated by dopamine and serotonin signaling, such as CREB activation.

Conclusion

The true mechanism of action of [(2-Methoxyphenyl)methyl]urea remains to be discovered. This guide provides a robust, logical, and self-validating framework for its elucidation. By employing a combination of unbiased target identification methods, quantitative validation assays, and functional pathway analysis, researchers can confidently define its biological activity. The comparison with well-characterized drugs like Sorafenib and Cariprazine highlights the versatility of the urea scaffold and provides a valuable context for interpreting the experimental findings for this novel compound. This structured approach will not only reveal the MoA of [(2-Methoxyphenyl)methyl]urea but also pave the way for its potential development as a novel therapeutic agent.

References

  • Cortes, J. E., & Kantarjian, H. (2021). The role of dopamine D3 receptors in the mechanism of action of cariprazine. PubMed. [Link]

  • DrugBank Online. (2024). Regorafenib. DrugBank. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. [Link]

  • MDPI. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI. [Link]

  • National Cancer Institute. (n.d.). Regorafenib. National Cancer Institute. [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • National Center for Biotechnology Information. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. NCBI. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Regorafenib?. Patsnap Synapse. [Link]

  • Psychopharmacology Institute. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psychopharmacology Institute. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • VRAYLAR® (cariprazine). (n.d.). Mechanism of Action. VRAYLAR®. [Link]

  • Wikipedia. (n.d.). Sorafenib. Wikipedia. [Link]

Sources

A Head-to-Head Comparison of Analytical Techniques for [(2-Methoxyphenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of novel chemical entities, the selection of appropriate analytical techniques is paramount. This guide provides an in-depth, head-to-head comparison of four commonly employed analytical methods for the comprehensive analysis of [(2-Methoxyphenyl)methyl]urea: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

This document deviates from a rigid template, instead offering a structured narrative that delves into the practical and theoretical considerations for each technique. The objective is to empower the reader to make informed decisions based on the specific analytical challenge at hand, be it purity assessment, structural elucidation, or quantitative determination.

Introduction to [(2-Methoxyphenyl)methyl]urea

[(2-Methoxyphenyl)methyl]urea is a disubstituted urea derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted aromatic ring and a urea functional group, presents unique analytical considerations. Accurate and precise analytical methods are crucial for ensuring its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[1] For a moderately polar compound like [(2-Methoxyphenyl)methyl]urea, reversed-phase HPLC is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: Isocratic Reversed-Phase HPLC

Objective: To determine the purity of a [(2-Methoxyphenyl)methyl]urea sample and quantify the main component.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • [(2-Methoxyphenyl)methyl]urea reference standard

  • Sample of [(2-Methoxyphenyl)methyl]urea for analysis

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the [(2-Methoxyphenyl)methyl]urea reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the [(2-Methoxyphenyl)methyl]urea sample and dissolve it in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm (based on the presence of the aromatic ring)[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by the area percentage method. For quantification, generate a calibration curve using a series of standard solutions of known concentrations.

Data Presentation
ParameterExpected Value
Retention Time~5-7 minutes
Tailing Factor≤ 1.5
Theoretical Plates> 2000
Causality Behind Experimental Choices
  • C18 Column: The octadecylsilyl (C18) stationary phase provides a nonpolar environment suitable for retaining the moderately nonpolar [(2-Methoxyphenyl)methyl]urea.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase HPLC, offering good solvation for the analyte and allowing for tunable polarity.

  • UV Detection at 254 nm: The benzene ring in the molecule contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward method for this compound.[4]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water) D Inject into HPLC System A->D B Prepare Standard Solution B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Record Chromatogram F->G H Purity & Quantification Analysis G->H

Caption: HPLC analysis workflow for [(2-Methoxyphenyl)methyl]urea.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is particularly useful for the analysis of volatile and semi-volatile compounds.

Principle of Operation

In GC, a sample is vaporized and injected into a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase.[6] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.[7]

Experimental Protocol: Derivatization Followed by GC-MS

Due to the relatively low volatility and thermal lability of urea derivatives, a derivatization step is often necessary to improve their chromatographic properties.[8] Silylation is a common derivatization technique for compounds with active hydrogens.

Objective: To identify the structure of [(2-Methoxyphenyl)methyl]urea and detect any volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sample of [(2-Methoxyphenyl)methyl]urea

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: 50-500 amu

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the derivatized [(2-Methoxyphenyl)methyl]urea and analyze its mass spectrum. Compare the fragmentation pattern with the expected structure.

Data Presentation
ParameterExpected Value/Observation
Retention Time (derivatized)~15-20 minutes
Molecular Ion Peak (M+)m/z for the silylated derivative
Key Fragment IonsFragments corresponding to the loss of methyl, methoxy, and benzyl groups
Causality Behind Experimental Choices
  • Derivatization with BSTFA: The active hydrogens on the urea nitrogens are replaced with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte, making it suitable for GC analysis.[8]

  • DB-5ms Column: This is a low-polarity column that is well-suited for the separation of a wide range of organic compounds.

  • Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is excellent for structural elucidation and library matching.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Pyridine B Add BSTFA for Derivatization A->B C Heat to Complete Reaction B->C D Inject into GC-MS System C->D E Separation in GC Column D->E F Ionization and Fragmentation (EI) E->F G Mass Analysis F->G H Record Mass Spectrum G->H I Structural Identification H->I

Caption: GC-MS analysis workflow for [(2-Methoxyphenyl)methyl]urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle of NMR

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field.[10] The precise frequency at which a nucleus absorbs energy is dependent on its local electronic environment, providing a unique "chemical shift" for each chemically distinct nucleus.[11]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of [(2-Methoxyphenyl)methyl]urea.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of [(2-Methoxyphenyl)methyl]urea

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Data Presentation and Interpretation

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (4H) 6.8 - 7.3 Multiplet 4H
-CH₂- ~4.4 Doublet 2H
-NH- (benzyl) ~5.5 Triplet 1H
-NH₂ ~4.6 Singlet (broad) 2H

| -OCH₃ | ~3.8 | Singlet | 3H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Chemical Shift (δ, ppm)
C=O ~158
Aromatic C-O ~157
Aromatic C 110 - 130
-CH₂- ~40

| -OCH₃ | ~55 |

Causality Behind Experimental Choices
  • Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • TMS: Tetramethylsilane is used as an internal standard because it gives a single, sharp signal at 0 ppm that does not overlap with most organic proton signals.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

Logical Relationship Diagram

NMR_Logic cluster_structure [(2-Methoxyphenyl)methyl]urea Structure cluster_1H ¹H NMR cluster_13C ¹³C NMR Structure C₉H₁₂N₂O₂ H1 Chemical Shifts Structure->H1 Electronic Environment H2 Integration Structure->H2 Proton Count H3 Multiplicity Structure->H3 Neighboring Protons C1 Number of Signals Structure->C1 Unique Carbons C2 Chemical Shifts Structure->C2 Carbon Type

Caption: Information derived from NMR spectra for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12]

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample.[13] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[14] The resulting spectrum is a unique "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the key functional groups in [(2-Methoxyphenyl)methyl]urea.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation and Interpretation

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 N-H stretch Urea (-NH, -NH₂)
3000-2850 C-H stretch Aromatic and Aliphatic
~1640 C=O stretch (Amide I) Urea
~1560 N-H bend (Amide II) Urea

| ~1240 | C-O stretch | Aryl ether |

Causality Behind Experimental Choices
  • ATR Accessory: ATR is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Mid-Infrared Region (4000-400 cm⁻¹): This region contains the vibrational frequencies of most organic functional groups.

Experimental Workflow Diagram

FTIR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E

Caption: FTIR analysis workflow for [(2-Methoxyphenyl)methyl]urea.

Head-to-Head Comparison

FeatureHPLCGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Application Purity, QuantificationStructural ID, Volatile ImpuritiesStructural ElucidationFunctional Group ID
Sample Preparation Simple dissolutionDerivatization often requiredSimple dissolutionMinimal to none (ATR)
Sensitivity HighVery HighModerateLow
Quantitative Accuracy ExcellentGood (with internal standard)Good (with internal standard)Semi-quantitative at best
Structural Information Limited (retention time)High (fragmentation pattern)DefinitiveModerate (functional groups)
Throughput HighModerateLowVery High
Cost ModerateHighVery HighLow

Conclusion

The selection of an analytical technique for [(2-Methoxyphenyl)methyl]urea is dictated by the analytical objective. For routine quality control, purity assessment, and quantification, HPLC is the most suitable method due to its accuracy, precision, and high throughput. When definitive structural confirmation or the identification of volatile impurities is required, GC-MS (following derivatization) provides invaluable information. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard, offering a complete picture of the molecular architecture. Finally, FTIR spectroscopy serves as a rapid and straightforward tool for confirming the presence of key functional groups. A comprehensive analytical characterization of [(2-Methoxyphenyl)methyl]urea will ideally employ a combination of these techniques to ensure its identity, purity, and quality.

References

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. [Link]

  • Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum. (2015).
  • A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. (n.d.). SciSpace. [Link]

  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. (2007). PubMed. [Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote. (n.d.). MicroSolv Technology Corporation. [Link]

  • GC-MS Determination of Ratios of Stable-Isotope Labelled to Natural Urea Using [13C15N2]urea for Studying Urea Kinetics in Serum and as a Means to Validate Routine Methods for the Quantitative Assay of Urea in Dialysate. (1994). PubMed. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (n.d.). PubMed. [Link]

  • How Does GC-MS Work and Its Principle Explained. (2026). Phenomenex. [Link]

  • FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. (n.d.). ResearchGate. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Electronic Supplementary information for. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. (2024). ResearchGate. [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. (2025). KNAUER. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (n.d.). The Royal Society of Chemistry. [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (n.d.). Czech Journal of Animal Science. [Link]

  • Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR a. (n.d.). De Gruyter. [Link]

  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. (n.d.).
  • Characterization of Urease enzyme using Raman and FTIR Spectroscopy. (2019). White Rose Research Online. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2024). ResearchGate. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). [Link]

  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. (2025). ResearchGate. [Link]

  • Characterization of Urease enzyme using Raman and FTIR Spectroscopy. (2019). CORE. [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is FTIR Spectroscopy?. (2023). Edinburgh Instruments. [Link]

  • Alpha-methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model. (2007). PubMed. [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. (n.d.). Der Pharma Chemica. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.